Product packaging for Eugenol acetate-d3(Cat. No.:)

Eugenol acetate-d3

Cat. No.: B12363930
M. Wt: 209.26 g/mol
InChI Key: SCCDQYPEOIRVGX-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eugenol acetate-d3 is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B12363930 Eugenol acetate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

209.26 g/mol

IUPAC Name

[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3

InChI Key

SCCDQYPEOIRVGX-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

Foundational & Exploratory

What is Eugenol acetate-d3 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eugenol Acetate-d3

This compound is the deuterated form of eugenol acetate.[1] It serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. The incorporation of deuterium atoms provides a distinct mass difference, allowing it to be distinguished from the non-labeled endogenous eugenol acetate without significantly altering its chemical properties. This makes it an invaluable tool for researchers in pharmacokinetics, metabolism studies, and food science.

Chemical Structure and Properties

This compound is structurally identical to eugenol acetate, with the exception of three hydrogen atoms on the acetyl group being replaced by deuterium atoms. Eugenol acetate itself, also known as acetyleugenol, is a phenylpropanoid compound and a constituent of essential oils from plants like cloves (Syzygium aromaticum) and cinnamon.[2][3] It is formed by the acetylation of eugenol.[4]

The chemical name for Eugenol acetate is 4-allyl-2-methoxyphenyl acetate.[5][6] The "d3" designation indicates that the methyl group of the acetate moiety contains three deuterium atoms.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key chemical and physical properties of Eugenol acetate and its deuterated analog.

PropertyThis compoundEugenol Acetate
Molecular Formula C₁₂H₁₁D₃O₃C₁₂H₁₄O₃[6][7][8][9]
Molecular Weight Approx. 209.26 g/mol 206.24 g/mol [6][9]
CAS Number Not explicitly available in search results93-28-7[5][6][9]
Appearance Colorless to pale yellow solid or liquid[5]Colorless to pale yellow solid or liquid[5]
Purity Typically ≥98%≥98%[5][9][10]
Boiling Point Not specified281-286 °C[10]
Density Not specified1.079 g/mL at 25 °C[10]
Refractive Index Not specifiedn20/D 1.518[10]
InChI Key MUFKFMXVLWHCHY-UHFFFAOYSA-N (for non-deuterated)MUFKFMXVLWHCHY-UHFFFAOYSA-N[8]
SMILES COC1=C(OC(=O)C([2H])([2H])[2H])C=CC(CC=C)=C1COc1cc(CC=C)ccc1OC(C)=O[10]

Experimental Protocols

Synthesis of Eugenol Acetate

The synthesis of eugenol acetate is typically achieved through the acetylation of eugenol.[11] For the deuterated form, a deuterated acetylating agent is used.

Objective: To synthesize Eugenol Acetate via acetylation of Eugenol.

Materials:

  • Eugenol

  • Acetic anhydride (for Eugenol acetate) or Acetic anhydride-d6 (for this compound)

  • Catalyst (e.g., lipase, molecular sieves, or a mild acid/base)[12][13]

  • Solvent (optional, as solvent-free systems are common)[13]

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable organic solvent

Protocol:

  • Reaction Setup: In a round-bottom flask, combine eugenol and acetic anhydride. The molar ratio can be optimized, with ratios from 1:3 to 1:5 (eugenol to acetic anhydride) being common.[12][13]

  • Catalysis: Add the chosen catalyst. For enzymatic synthesis, a lipase such as Lipozyme TL 100L can be used at a concentration of around 5% by weight.[12] For chemical catalysis, molecular sieves or resins like Amberlite XAD-16 can be employed.[13]

  • Reaction Conditions: The mixture is typically stirred at a controlled temperature. Temperatures between 50°C and 70°C are often used.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled. If a solvent was used, it is removed under reduced pressure. The residue is then neutralized with a sodium bicarbonate solution to quench any remaining acetic anhydride and acid byproducts.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent like dichloromethane.[14]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel.[14]

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Combine Eugenol, Acetic Anhydride-d6, and Catalyst react Stir at 50-70°C start->react monitor Monitor reaction via TLC react->monitor quench Neutralize with NaHCO₃ solution monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Eugenol Acetate-d3 chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Eugenol acetate exhibits various biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1] One of its noted mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the enhancement of p53 and p21 expression.[1]

  • NF-κB Inhibition: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition by eugenol acetate can contribute to the compound's anti-inflammatory and pro-apoptotic effects in cancer cells.

  • p53 and p21 Upregulation: p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis. p21 is a cyclin-dependent kinase inhibitor that is a downstream target of p53. By enhancing the expression of both, eugenol acetate can help prevent the proliferation of cancer cells.[1]

signaling_pathway Eugenol_Acetate Eugenol Acetate NFkB NF-κB Pathway Eugenol_Acetate->NFkB inhibits p53 p53 Expression Eugenol_Acetate->p53 enhances Inflammation Inflammation NFkB->Inflammation Cell_Survival Cancer Cell Survival NFkB->Cell_Survival p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: The effect of Eugenol Acetate on NF-κB and p53 signaling pathways.

References

Technical Guide: Physical and Chemical Properties of Eugenol Acetate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate, a naturally occurring compound found in clove oil, is recognized for its analgesic, antiseptic, and anti-inflammatory properties. Its deuterated analog, Eugenol acetate-d3, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The incorporation of three deuterium atoms in the acetyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated form without significantly altering its chemical and biological properties. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological context of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.

PropertyValueReference
Chemical Name 4-allyl-2-methoxyphenyl acetate-d3N/A
Synonyms Acetyleugenol-d3, (2-methoxy-4-prop-2-enylphenyl) acetate-d3N/A
Molecular Formula C₁₂H₁₁D₃O₃[1]
Molecular Weight 209.26 g/mol N/A
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point ~29-31 °C[2]
Boiling Point ~281-286 °C[2]
Density ~1.079 g/mL at 25 °C[2]
Solubility Soluble in ethanol, ether, and chloroform. Insoluble in water.[3]
Refractive Index ~1.518 (at 20 °C)[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the acetylation of eugenol using deuterated acetic anhydride.

Materials:

  • Eugenol

  • Acetic anhydride-d6

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve eugenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath and add acetic anhydride-d6 (1.1 equivalents) dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Extract the reaction mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with distilled water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of Eugenol acetate, with the notable absence of the singlet corresponding to the acetyl methyl protons, which typically appears around 2.3 ppm. The other signals corresponding to the aromatic, allyl, and methoxy groups will remain.

  • ¹³C NMR: The carbon-13 NMR spectrum will also be very similar to the non-deuterated compound. The signal for the methyl carbon of the acetyl group will be present but may show a triplet multiplicity due to coupling with deuterium, and its chemical shift might be slightly altered.

Mass Spectrometry (MS)

  • Molecular Ion: The molecular ion peak in the mass spectrum of this compound will appear at m/z 209, which is 3 units higher than that of the non-deuterated Eugenol acetate (m/z 206).

  • Fragmentation: The fragmentation pattern will be similar to Eugenol acetate. A prominent fragment ion is expected at m/z 167, corresponding to the loss of the deuterated ketene radical (•CD₂=C=O) from the molecular ion. This is in contrast to the fragment at m/z 164 in the non-deuterated compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the separation and identification of this compound.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300. The retention time of this compound will be very similar to that of Eugenol acetate.

Biological Context and Signaling Pathways

Eugenol acetate and, by extension, this compound, are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1] These effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Eugenol acetate has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition by Eugenol acetate can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK:s->IkB:n NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Expression (Inflammation, Survival) Nucleus->Genes Activates Transcription Eugenol_Acetate This compound Eugenol_Acetate->IKK Inhibits

NF-κB Signaling Pathway Inhibition
p53 and p21 Signaling Pathway

Eugenol acetate has also been reported to enhance the expression of the tumor suppressor protein p53 and its downstream target, p21.[1] Activation of the p53-p21 pathway can lead to cell cycle arrest and apoptosis, which are crucial mechanisms in preventing cancer cell proliferation.

p53_p21_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates p21 p21 p53->p21 Induces Expression Apoptosis Apoptosis p53->Apoptosis Induces CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Promotes Eugenol_Acetate This compound Eugenol_Acetate->p53 Enhances Expression

p53-p21 Signaling Pathway Activation

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis Eugenol Eugenol Reaction Acetylation Eugenol->Reaction Ac2O_d6 Acetic Anhydride-d6 Ac2O_d6->Reaction Purification Purification (Extraction, Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR GCMS GC-MS Product->GCMS Data Structural Confirmation & Purity Assessment NMR->Data GCMS->Data

Synthesis and Analysis Workflow

Conclusion

This compound is a valuable isotopically labeled compound for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its biological relevance. The provided information and diagrams are intended to support researchers and scientists in the effective utilization of this compound in their studies.

References

Eugenol Acetate-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Eugenol acetate-d3, a deuterated analog of the naturally occurring phenylpropanoid, Eugenol acetate. This document details its chemical properties, and while specific experimental data on the deuterated form is limited, it extrapolates its likely applications and biological context from extensive research on its parent compounds, Eugenol and Eugenol acetate.

Core Chemical and Physical Properties

This compound is the deuterated form of Eugenol acetate, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in research settings, particularly in pharmacokinetic and metabolic studies, to serve as an internal standard for quantitative analysis.

PropertyValueReference
Chemical Name This compound-
Synonyms Acetyleugenol-d3[1]
Molecular Formula C₁₂H₁₁D₃O₃[2]
Molecular Weight 209.26 g/mol [2]
CAS Number Not readily available. The CAS number for the non-deuterated parent compound, Eugenol acetate, is 93-28-7.[3][4]

Understanding the Biological Context: Insights from Eugenol and Eugenol Acetate

While specific research on this compound is not widely published, the biological activities of its non-deuterated counterpart, Eugenol acetate, and its precursor, Eugenol, have been extensively studied. It is anticipated that the biological activity of this compound would be comparable to that of Eugenol acetate.

Eugenol acetate has been reported to possess antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1][5] The parent compound, Eugenol, has been shown to inhibit lipid peroxidation.[6]

Anti-inflammatory and Neuroprotective Effects

Research suggests that Eugenol acetate may exert neuroprotective effects. In a model of ischemic stroke, Eugenol acetate was found to alleviate ischemic injury and restore white matter integrity, potentially through the inhibition of the NF-κB signaling pathway in microglia.

Anticancer Potential

Eugenol acetate has been observed to inhibit NF-κB and enhance the expression of p53 and p21 (WAF1).[1][5] It has been shown to prevent chemically induced skin cancer, inhibit cancer cell proliferation, and induce apoptosis.[1]

Postulated Experimental Applications of this compound

The primary application for deuterated compounds like this compound is in analytical and metabolic research.

Pharmacokinetic Studies

Due to its increased mass, this compound is an ideal internal standard for mass spectrometry-based quantification of Eugenol acetate in biological samples. This allows for precise determination of the pharmacokinetic profile of the non-deuterated drug.

Experimental Workflow: Pharmacokinetic Analysis

Below is a generalized workflow for a pharmacokinetic study that would typically employ this compound.

Pharmacokinetic Study Workflow A Administer Eugenol Acetate to Subjects B Collect Biological Samples (Blood, Plasma, etc.) at Timed Intervals A->B C Spike Samples with Known Concentration of this compound (Internal Standard) B->C D Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) C->D E LC-MS/MS Analysis D->E F Quantify Eugenol Acetate Concentration by Comparing its Peak Area to that of this compound E->F G Pharmacokinetic Modeling and Parameter Calculation (e.g., Cmax, Tmax, AUC, Half-life) F->G

Caption: Generalized workflow for a pharmacokinetic study using a deuterated internal standard.

Metabolic Pathway Elucidation

Isotopically labeled compounds are also instrumental in tracing the metabolic fate of a drug. By administering this compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry.

Key Signaling Pathways

The biological effects of Eugenol and its derivatives are mediated through various signaling pathways. The NF-κB pathway is a key target in its anti-inflammatory and anticancer activities.

Signaling Pathway: Eugenol Acetate and NF-κB Inhibition

The following diagram illustrates the proposed mechanism of Eugenol acetate's inhibitory effect on the NF-κB signaling pathway.

Eugenol Acetate Inhibition of NF-κB Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates Eugenol Acetate Eugenol Acetate Eugenol Acetate->IKK Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Induces

Caption: Proposed mechanism of NF-κB inhibition by Eugenol Acetate.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the public domain, a general methodology for its likely use in a pharmacokinetic study is provided below.

General Protocol for Pharmacokinetic Analysis using this compound as an Internal Standard

  • Animal Dosing: Administer a known dose of Eugenol acetate to laboratory animals (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points post-administration into tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard Spiking: Add a precise amount of this compound solution (as the internal standard) to each plasma sample.

  • Sample Preparation:

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into a liquid chromatography-tandem mass spectrometry system.

    • Develop a chromatographic method to separate Eugenol acetate and this compound from endogenous plasma components.

    • Optimize the mass spectrometer parameters for the detection and quantification of both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Eugenol acetate and a fixed concentration of this compound.

    • Determine the concentration of Eugenol acetate in the experimental samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

    • Use the concentration-time data to calculate key pharmacokinetic parameters.

References

The Role of Eugenol Acetate-d3 as a Stable Isotope-Labeled Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eugenol acetate-d3, a deuterated stable isotope-labeled standard, and its application in quantitative analytical methodologies. This document details its significance in ensuring accuracy and precision in mass spectrometry-based analyses, particularly in the context of drug development and metabolic research. Furthermore, it delves into the biological activities of its non-labeled counterpart, eugenol acetate, with a focus on its anticancer properties mediated through the NF-κB and p53 signaling pathways.

Introduction to Stable Isotope-Labeled Standards

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium, carbon-13, nitrogen-15). In analytical chemistry, SIL compounds are invaluable as internal standards for quantification, especially in isotope dilution mass spectrometry (IDMS). The key advantage of using a SIL internal standard is its chemical and physical similarity to the analyte of interest. Co-eluting with the analyte during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, the SIL standard allows for accurate correction of variations in sample preparation, injection volume, and instrument response. This compound, as the deuterated analog of eugenol acetate, serves as an ideal internal standard for the precise quantification of eugenol and its derivatives in complex biological matrices.

Physicochemical Properties of this compound

This compound is the deuterated form of eugenol acetate. The introduction of three deuterium atoms results in a predictable mass shift, which is fundamental to its application in mass spectrometry.

PropertyValue
Chemical Formula C₁₂H₁₁D₃O₃
Molecular Weight ~211.26 g/mol
Structure 4-allyl-2-methoxyphenyl acetate with three deuterium atoms on the acetyl methyl group
Appearance Typically a colorless to pale yellow liquid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane

Synthesis of Eugenol Acetate and its Deuterated Analog

The synthesis of eugenol acetate from eugenol is a straightforward acetylation reaction. While specific protocols for the synthesis of this compound are proprietary to commercial suppliers, a general synthetic scheme can be described.

General Synthesis of Eugenol Acetate

Eugenol is reacted with acetic anhydride in the presence of a catalyst. Common catalysts include acids like sulfuric acid or bases like pyridine. An alternative, more environmentally friendly approach involves enzymatic synthesis using lipases.[1][2][3]

  • Reagents and Conditions (Chemical Synthesis):

    • Eugenol

    • Acetic anhydride

    • Sulfuric acid (catalyst)

    • Reaction Time: 30 minutes

    • Temperature: Room temperature[2]

  • Reagents and Conditions (Enzymatic Synthesis):

    • Eugenol (from clove essential oil)

    • Acetic anhydride

    • Lipase (e.g., Lipozyme TL 100L)

    • Temperature: 55 °C

    • Reaction Time: 2 hours[1]

Conceptual Synthesis of this compound

To produce this compound, deuterated acetic anhydride (acetic anhydride-d6) would be used as the acetylating agent in a similar reaction setup. The deuterium atoms are thereby incorporated into the acetyl group of the final product.

Application of this compound in Quantitative Analysis

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of eugenol and its metabolites.

Experimental Workflow for Quantification of Eugenol in Biological Samples

The following workflow outlines the key steps in using this compound for quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound sample->spike extract Extraction (e.g., LLE, SPE, QuEChERS) spike->extract derivatize Derivatization (Optional) (e.g., with Dansyl Chloride) extract->derivatize chromatography Chromatographic Separation (GC or HPLC/UPLC) derivatize->chromatography ms Mass Spectrometry (MS/MS Detection) chromatography->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: General experimental workflow for the quantification of eugenol using this compound as an internal standard.

Sample Preparation
  • Extraction: The choice of extraction method depends on the sample matrix.

    • Liquid-Liquid Extraction (LLE): Suitable for plasma samples.

    • Solid-Phase Extraction (SPE): Can be used to clean up complex matrices.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An effective method for tissues like fish muscle, skin, liver, kidney, and gills.[4]

  • Derivatization: To enhance the signal intensity of eugenol in mass spectrometry, derivatization can be employed. A common derivatizing agent is dansyl chloride, which has been shown to increase the signal intensity of eugenol up to 100-fold in positive electrospray ionization mode.[5]

Analytical Methods

The following tables summarize typical parameters for GC-MS and HPLC methods for the analysis of eugenol.

Table 1: GC-MS Method Parameters for Eugenol Analysis

ParameterValueReference
Column HP5 MS (5% phenyl polymethyl siloxane; 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Carrier Gas Helium[6]
Flow Rate 1 mL/min[6]
Inlet Split 50:1[7]
MS Source Temp. 230 °C[7]
MS Quadrupole Temp. 150 °C[7]
Ionization Mode Electron Ionization (EI)[6]

Table 2: HPLC Method Parameters for Eugenol Analysis

ParameterValueReference
Column XTerra RP18 (250 x 4.6 mm, 5 µm)[8][9]
Mobile Phase Isocratic: 60% Methanol in Water[8][9]
Flow Rate 0.8 - 1.0 mL/min[8][10]
Detection Wavelength 280 nm (DAD) or 215 nm[8][10]
Injection Volume 30 µL[10]

Biological Activity of Eugenol Acetate and its Mechanism of Action

Eugenol acetate exhibits a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[11] Its anticancer effects are of particular interest to researchers and are mediated through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

Eugenol and its derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is crucial in regulating inflammatory responses, and its dysregulation is implicated in various cancers. Eugenol can suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory and cell proliferation-promoting genes.[12] In some cancer models, eugenol has been shown to inhibit the NOD1-NF-κB signaling pathway.[13]

nfkB_pathway Eugenol Eugenol IKK IKK Complex Eugenol->IKK Inhibits IkB IκBα Eugenol->IkB Inhibits Phosphorylation NFkB NF-κB (p50/p65) Eugenol->NFkB Inhibits Phosphorylation of p65 Receptor Receptor (e.g., TLRs) MyD88 MyD88 Receptor->MyD88 MyD88->IKK IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (e.g., TNF-α, IL-6, Cyclin D1) Nucleus->Gene Inflammation Inflammation & Cell Proliferation Gene->Inflammation

Caption: Simplified diagram of Eugenol's inhibitory action on the NF-κB signaling pathway.

Modulation of the p53 Signaling Pathway

Eugenol acetate can also exert its anticancer effects by enhancing the expression of the tumor suppressor protein p53 and its downstream target, p21 (WAF1).[11] Upregulation of p53 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[14][15]

p53_pathway Eugenol_acetate Eugenol Acetate p53 p53 Eugenol_acetate->p53 Enhances Expression p21 p21 (WAF1) p53->p21 Activates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Eugenol acetate's modulation of the p53 signaling pathway leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a critical tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in drug development and metabolic studies. Its use as a stable isotope-labeled internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data. Furthermore, the significant biological activities of its non-labeled counterpart, eugenol acetate, particularly its anticancer properties through the modulation of the NF-κB and p53 pathways, make it a compound of high interest for further investigation. This guide has provided a comprehensive overview of the synthesis, analytical application, and biological relevance of this compound, serving as a valuable resource for professionals in the scientific community.

References

Eugenol and Eugenyl Acetate: A Technical Guide to Natural Occurrence and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a phenolic aromatic compound that is the principal bioactive constituent of several essential oils, most notably from clove.[1] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like scent.[2] Eugenyl acetate is the acetate ester of eugenol and also contributes to the aromatic profile of these natural sources, often with a more floral and less sharp scent profile.[3] Both compounds are of significant interest to the pharmaceutical, food, and cosmetic industries due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[4] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and chemical synthesis of eugenol and eugenyl acetate, complete with quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

Eugenol and eugenyl acetate are found in a variety of aromatic plants. Their concentrations can vary significantly based on the plant species, the specific part of the plant used (e.g., bud, leaf, bark), geographical origin, and extraction method.[1][5] The most significant natural source of eugenol is the clove tree (Syzygium aromaticum), where it can constitute up to 90% of the essential oil.[2][6]

Quantitative Data on Natural Occurrence

The following table summarizes the concentrations of eugenol and eugenyl acetate in various plant sources as reported in the literature.

Plant SourcePlant PartCompoundConcentration RangeReference(s)
Clove (Syzygium aromaticum)Bud OilEugenol80–90%[2]
Bud OilEugenol70-90%[6]
BudEugenol9381.70 - 12860.00 mg/100 g[7]
Leaf OilEugenol82–88%[2]
Bud OilEugenyl Acetate9.9% - 10% (approx.)[8][9]
Whole Bud (Volatiles)Eugenol63.94%[10]
Whole Bud (Volatiles)Eugenyl AcetatePresent (major volatile)[10]
Cinnamon (Cinnamomum spp.)Leaf Oil (C. zeylanicum)Eugenol73%[8]
Leaf Oil (C. zeylanicum)Eugenyl Acetate2%[8]
Leaf Oil (C. verum)Eugenol70-83%[11]
Leaf Oil (C. verum)Eugenyl Acetate1.3-3.0%[11]
Bark OilEugenol5-10%[12]
Basil (Ocimum basilicum)LeavesEugenol2.80 g/kg (dry weight)[13]
Nutmeg (Myristica fragrans)Seed OilMyristicin13.57%[14]
Seed OilSafrole4.28%[14]
Seed OilMethyl Eugenol0.77%[14]
Seed OilIsoeugenol1.74%[14]

Note: Concentrations can vary widely. The data presented are indicative values from the cited sources.

Biosynthesis in Plants

Eugenol is a member of the allylbenzene class of chemical compounds, which are synthesized in plants via the phenylpropanoid pathway.[2] The biosynthesis of eugenol involves the reduction of a coniferyl alcohol ester.[15] The key steps are:

  • Feruloyl-CoA is reduced to coniferaldehyde by the enzyme cinnamoyl-CoA reductase (CCR).

  • Coniferaldehyde is then further reduced to coniferyl alcohol by cinnamyl-alcohol dehydrogenase (CAD) or sinapyl-alcohol dehydrogenase (SAD).

  • Coniferyl alcohol is converted to an ester, coniferyl acetate , in the presence of a substrate like CH₃COSCoA.

  • Finally, the enzyme eugenol synthase catalyzes the conversion of coniferyl acetate to eugenol using NADPH as a cofactor.[2][15]

A homologous enzyme found in petunia flowers uses the same substrates to produce isoeugenol, a structural isomer of eugenol.[15]

Eugenol Biosynthesis Pathway cluster_main Phenylpropanoid Pathway Derivative Feruloyl_CoA Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD/SAD Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate Esterification Eugenol Eugenol Coniferyl_Acetate->Eugenol Eugenol Synthase + NADPH

Caption: Biosynthetic pathway of eugenol from feruloyl-CoA in plants.

Chemical and Enzymatic Synthesis

While eugenol is readily available from natural sources, eugenyl acetate is often synthesized for commercial use to ensure purity and consistent supply.

Synthesis of Eugenyl Acetate

Eugenyl acetate is produced through the esterification of eugenol.

  • Acid-Catalyzed Esterification: This is a conventional method where eugenol reacts with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[16] To achieve a better yield, acetic anhydride is often used instead of acetic acid.[3][16]

  • Enzymatic Synthesis (Acetylation): To circumvent issues with acid catalysts, such as corrosion and the generation of hazardous waste, enzymatic synthesis using lipases has been developed.[17] This biocatalytic method involves the acetylation of eugenol with acetic anhydride, catalyzed by lipases like Lipozyme® TL 100L.[18] Optimized conditions for this reaction can lead to high conversion rates (over 90%) in a relatively short time.[18]

Synthesis of Eugenyl Acetate cluster_synthesis Esterification of Eugenol Eugenol Eugenol Eugenyl_Acetate Eugenyl Acetate Eugenol->Eugenyl_Acetate Catalyst (e.g., H₂SO₄ or Lipase) Acetic_Anhydride Acetic Anhydride (or Acetic Acid) Acetic_Anhydride->Eugenyl_Acetate

Caption: Chemical and enzymatic synthesis route for eugenyl acetate.

Experimental Protocols

Extraction from Natural Sources

Method: Hydrodistillation / Steam Distillation

This is the most common method for extracting essential oils from plant materials like cloves.

  • Principle: Plant material is exposed to boiling water or steam. The steam carries the volatile essential oils away from the plant material. The mixture of steam and oil vapor is then condensed back into a liquid, where the oil separates from the water.[18][19]

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Protocol:

    • Weigh a known amount of dried plant material (e.g., clove buds).

    • Place the material in a round-bottom flask with a sufficient volume of distilled water.

    • Connect the flask to a Clevenger apparatus, which is in turn connected to a condenser.

    • Heat the flask to boiling. The steam and volatilized oils will rise and pass into the condenser.

    • Continue distillation for a set period (e.g., 2-3 hours) until no more oil is collected.

    • The collected oil can be separated from the aqueous layer (hydrosol) and dried using an anhydrous drying agent like sodium sulfate.

    • Store the extracted essential oil in a sealed, dark vial at a low temperature.

Analysis and Quantification

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying the individual components of an essential oil.

  • Principle: The volatile sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas sweeps the sample through a long, heated column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum (fingerprint) for identification.

  • Protocol:

    • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., chloroform, dichloromethane, or cyclohexane) to a concentration of 1-10 mg/mL.[17][20]

    • GC Conditions:

      • Injector: Set to a high temperature (e.g., 250°C) to ensure rapid vaporization.

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 3-5°C/min) to a final high temperature (e.g., 240°C).

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV is standard.

      • Mass Range: Scan a range from approximately 40 to 400 m/z.

      • Source Temperature: Typically around 230°C.[20]

    • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of known standards (e.g., pure eugenol and eugenyl acetate) and by matching mass spectra with established libraries (e.g., NIST, Wiley). Quantify by integrating the peak areas.

Experimental Workflow cluster_workflow Extraction and Analysis Workflow Plant_Material Plant Material (e.g., Cloves) Extraction Extraction (Hydrodistillation) Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Sample_Prep Sample Preparation (Dilution) Essential_Oil->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

A Technical Guide to the Biological Activities of Eugenol and Eugenol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a phenolic phenylpropanoid that is the primary bioactive constituent of clove (Syzygium aromaticum) oil.[1] It is also found in other aromatic plants such as basil, cinnamon, and nutmeg.[2] Eugenol acetate is the main ester derivative of eugenol, also naturally present in clove oil, and contributes to its aromatic profile.[3] Both compounds have a long history of use in traditional medicine, dentistry, and as flavoring agents.[1][4] In recent years, extensive research has focused on elucidating the molecular mechanisms behind their diverse pharmacological properties, revealing significant potential for therapeutic applications.

This technical guide provides an in-depth overview of the core biological activities of eugenol and its acetate derivative, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

The antioxidant properties of eugenol and eugenol acetate are primarily attributed to the phenolic hydroxyl group in their structure, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them and terminating oxidative chain reactions.[5]

Mechanism of Action

Eugenol's antioxidant activity involves the stabilization of phenoxy radicals formed after donating a hydrogen atom.[5] It effectively scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies suggest that eugenol can inhibit lipid peroxidation at the initiation level, while its dimeric forms may act at the propagation stage of free radical chain reactions.[6] Eugenol acetate also demonstrates antioxidant potential, which has been shown to be high after enzymatic esterification.[7]

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 / EC50 ValueReference
Eugenol DPPH Radical Scavenging11.7 µg/mL[1]
DPPH Radical Scavenging16.06 µg/mL[8]
ABTS+• Radical Scavenging7.84 µg/mL[8]
ROS Inhibition (PMA-stimulated)1.6 µg/mL[1]
H₂O₂ Inhibition27.1 µg/mL[1]
Nitric Oxide (NO) Inhibition19.0 µg/mL[1]
Eugenol Acetate Antioxidant Activity (ABTS)TEAC: 7.0 mmol Trolox®/kg[9]
Antioxidant PotentialHigh (post-esterification)[7]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free-radical scavenging activity of a compound by measuring the reduction of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., eugenol) in a suitable solvent like methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The DPPH solution should be freshly made and kept in the dark to prevent degradation.

  • Reaction Mixture : In a 96-well microplate or cuvettes, add a specific volume of the test compound at various concentrations.

  • Initiation : Add the DPPH working solution to the test compound. The total volume is brought to a final volume (e.g., 200 µL or 3 mL). A control sample is prepared with the solvent instead of the test compound.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength between 515-520 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to light yellow.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination : The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the concentrations of the test compound.

Workflow for Antioxidant Activity Evaluation

G Workflow: DPPH Antioxidant Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for DPPH Antioxidant Assay

Anti-inflammatory Activity

Eugenol exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

Eugenol's anti-inflammatory effects are mediated through the inhibition of several key targets. It is known to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins.[5] Furthermore, eugenol inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][10] By blocking NF-κB activation, eugenol downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][10] It also affects other pathways such as the MAPK/ERK and p38 MAPK signaling cascades.[10]

Quantitative Data: Anti-inflammatory Activity
CompoundModel / TargetEffectConcentrationReference
Eugenol COX-2Inhibition-[5]
NF-κBInhibition-[1]
TNF-α, IL-6, IL-1βDownregulationVaries by model[1][10]
Myeloperoxidase (MPO)IC50 = 16.3 µg/mL[1]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages

This protocol describes the in vitro assessment of a compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium in 96-well plates until they reach appropriate confluency.

  • Pre-treatment : Treat the cells with various concentrations of the test compound (e.g., eugenol) for a specific duration (e.g., 1-2 hours).

  • Stimulation : Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a defined period (e.g., 24 hours).

  • Supernatant Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification : Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis : Compare the cytokine levels in the eugenol-treated groups with the LPS-only stimulated group (positive control) to determine the percentage of inhibition. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Signaling Pathway: Eugenol's Inhibition of NF-κB

Eugenol inhibits NF-κB signaling.

Antimicrobial Activity

Eugenol and, to a lesser extent, eugenol acetate, exhibit broad-spectrum antimicrobial activity against a variety of bacteria (both Gram-positive and Gram-negative) and fungi.[11][12]

Mechanism of Action

The primary antimicrobial mechanism of eugenol involves the disruption of the cytoplasmic membrane. As a hydrophobic molecule, it can easily insert into the lipid bilayer of microbial cells, increasing membrane permeability.[1] This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[5][13] Eugenol can also inhibit the activity of certain enzymes, including ATPase, and prevent the formation of biofilms, which are protective communities of microorganisms.[1][14] The antimicrobial activity of eugenol acetate has been reported to be lower than that of eugenol, suggesting the free hydroxyl group is crucial for this activity.[7][12]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Eugenol Klebsiella pneumoniae (CRKP)0.2 mg/mL (200 µg/mL)[1]
Escherichia coli0.125 µg/mL[13]
Staphylococcus aureus1000 µg/mL[14]
Listeria monocytogenes1000 µg/mL[14]
Helicobacter pylori32-64 µg/mL[15]
Eugenol Acetate Various pathogenic bacteria25-100 µg/mL[11]
Gram-positive bacteria1250-10000 µg/mL[12]
Gram-negative bacteria625-1250 µg/mL[12]

CRKP: Carbapenem-resistant Klebsiella pneumoniae

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum : Grow a pure culture of the test microorganism in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution : In a 96-well microplate, perform serial twofold dilutions of the test compound (e.g., eugenol) in a sterile broth medium. Since essential oils are hydrophobic, an emulsifier like Tween 80 (e.g., at 0.5% v/v) may be required.[16]

  • Inoculation : Add a standardized volume of the diluted bacterial inoculum to each well, resulting in a final volume of, for example, 200 µL per well.[16]

  • Controls : Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation : Cover the plate and incubate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[16]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like resazurin can also be added to aid in visualization.[16]

Anticancer Activity

Eugenol has demonstrated significant anticancer properties across a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[2][17][18][19] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

Eugenol exerts its anticancer effects through the modulation of multiple cellular signaling pathways.[19] It can induce apoptosis (programmed cell death) by increasing the levels of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases.[17][18] Eugenol is known to arrest the cell cycle, often in the S or G2/M phase.[17] Furthermore, it inhibits key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways, and can downregulate the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[5]

Quantitative Data: Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 ValueReference
Eugenol MDA-MB-231Breast Cancer15.09 µM[17]
MCF-7Breast Cancer22.75 µM[17]
HL-60Promyelocytic Leukemia23.7 µM[2][18]
U-937Histiocytic Lymphoma39.4 µM[2]
A-375 (in Chitosan NPs)Melanoma79 µg/mL[19]
Eugenol Acetate Derivative (4-allyl-2-methoxy-5-nitrophenyl acetate)DU-145Prostate Cancer21.5 µM[20]
KBOral Squamous Carcinoma21.26 µM[20]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for approximately 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., eugenol) and incubate for a specific period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[23] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the insoluble formazan crystals.[24]

  • Absorbance Reading : Shake the plate to ensure complete solubilization and measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[21]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot these percentages against the compound concentration to determine the IC50 value, the concentration that causes 50% inhibition of cell viability.

Experimental Workflow: MTT Assay for Cytotoxicity

G Workflow: MTT Cell Viability Assay cluster_prep Cell Culture & Treatment cluster_assay Assay Reaction cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Test Compound (e.g., Eugenol) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (1-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Read Absorbance at ~570 nm solubilize->measure calculate Calculate % Viability measure->calculate plot Plot % Viability vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for MTT Cell Viability Assay

Conclusion

Eugenol demonstrates a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. These properties are underpinned by its ability to modulate a variety of molecular targets and signaling pathways. Eugenol acetate, while generally less potent, also contributes to the overall bioactivity profile, particularly in antioxidant and antimicrobial applications. The extensive quantitative data and well-defined mechanisms of action make both compounds compelling candidates for further investigation in drug development and as functional ingredients in pharmaceutical and nutraceutical formulations. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of these natural molecules.

References

Potential Research Areas for Eugenol Acetate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate-d3 is the deuterated analog of eugenol acetate, a natural phenylpropanoid found in various essential oils, notably from cloves. The incorporation of deuterium (a stable, heavy isotope of hydrogen) into the eugenol acetate structure offers unique advantages for specific research applications, primarily in pharmacokinetic and metabolic studies. This technical guide explores potential research areas for this compound, leveraging the known biological activities of its non-deuterated counterpart, eugenol acetate, and the parent compound, eugenol. The guide provides an in-depth overview of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetic and Metabolism Studies

The primary and most immediate research application for this compound lies in the field of pharmacokinetics and drug metabolism. Deuterated compounds serve as excellent internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte but distinct mass.[1]

Key Research Questions:

  • What are the absorption, distribution, metabolism, and excretion (ADME) profiles of eugenol acetate in various preclinical models?

  • What are the major metabolites of eugenol acetate?

  • Does the kinetic isotope effect, resulting from deuteration, alter the metabolic fate of eugenol acetate, potentially leading to a more favorable pharmacokinetic profile?[2][3]

Experimental Workflow: Pharmacokinetic Study using this compound

G cluster_preclinical Preclinical Model cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis animal_model Administer Eugenol Acetate to Animal Model blood_sampling Collect Blood Samples at Timed Intervals animal_model->blood_sampling add_internal_standard Spike Plasma with this compound (Internal Standard) blood_sampling->add_internal_standard sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_internal_standard->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms pk_modeling Pharmacokinetic Modeling and Parameter Calculation lc_ms->pk_modeling

Pharmacokinetic study workflow.
Experimental Protocol: LC-MS/MS for Pharmacokinetic Analysis

Objective: To quantify the concentration of eugenol acetate in plasma samples using this compound as an internal standard.

Materials:

  • Eugenol acetate

  • This compound

  • Blank plasma from the chosen animal model

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of eugenol acetate and this compound in a suitable organic solvent (e.g., methanol or ACN).

    • Prepare calibration standards by spiking blank plasma with known concentrations of eugenol acetate.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ACN containing a fixed concentration of this compound (internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Monitor the specific precursor-to-product ion transitions for eugenol acetate and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of eugenol acetate to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of eugenol acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Anticancer Research

Both eugenol and its derivatives have demonstrated significant anticancer properties in various cancer cell lines.[4][5] Eugenol acetate, as a close structural analog, is a promising candidate for further investigation. The deuteration in this compound can be utilized in metabolic stability studies within cancer cells.

Key Research Areas:

  • Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of eugenol acetate in a panel of cancer cell lines (e.g., breast, colon, lung, prostate).

  • Mechanism of Action: Investigate the molecular mechanisms underlying the anticancer effects of eugenol acetate, focusing on the induction of apoptosis and inhibition of key signaling pathways like NF-κB.[4][6]

  • Metabolic Stability in Cancer Cells: Utilize this compound to track its metabolism and stability within cancer cells, which can inform the design of more potent and stable derivatives.

Quantitative Data: In Vitro Cytotoxicity of Eugenol and its Derivatives
CompoundCell LineCancer TypeIC50Reference
EugenolMDA-MB-231Breast Cancer2.89 mM[2][4]
EugenolMCF-7Breast Cancer22.75 µM[4]
EugenolA549Lung Cancer400 µM[1]
EugenolHT-29Colon Cancer500 µM[5]
Eugenol AcetateHeLaCervical Cancer24.51 µg/ml[7]

Workflow for Anticancer Drug Screening

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_stability Metabolic Stability cell_culture Culture Cancer Cell Lines mtt_assay MTT Assay to Determine IC50 cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay d3_incubation Incubate Cells with this compound mtt_assay->d3_incubation western_blot Western Blot for Apoptotic & Signaling Proteins apoptosis_assay->western_blot nfkb_assay NF-κB Reporter Assay western_blot->nfkb_assay lc_ms_metabolites LC-MS/MS to Identify Metabolites d3_incubation->lc_ms_metabolites

Anticancer drug screening workflow.
Signaling Pathway: Eugenol-Induced Apoptosis

Eugenol has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[8][9]

G Eugenol Eugenol Bax Bax Eugenol->Bax Upregulates Bcl2 Bcl-2 Eugenol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->IkBa Prevents Degradation NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA Binds DNA->Gene_Expression G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis culture_bacteria Culture Bacterial Strain prepare_inoculum Prepare Standardized Inoculum culture_bacteria->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Serial Dilution of Eugenol Acetate serial_dilution->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_plate Read Plate Visually or with Plate Reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

References

Safety, handling, and storage guidelines for Eugenol acetate-d3.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Eugenol acetate-d3, a deuterated form of Eugenol acetate. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies. This document outlines its chemical and physical properties, safety protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a deuterated analog of eugenyl acetate, a natural compound found in clove oil.[1] It presents as a colorless to pale yellow solid or liquid with a mild, sweet, and spicy clove-like odor.[1]

Table 1: Physical and Chemical Properties of Eugenol Acetate

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁D₃O₃N/A
Molecular Weight 209.26 g/mol N/A
CAS Number 1335401-17-6 (for d3 variant)N/A
Appearance Colorless to pale yellow solid or oily liquid[1][2]
Odor Mild, sweet, spicy, clove-like[1]
Melting Point 26 °C[3]
Boiling Point 281-286 °C[3]
Density 1.079 g/mL at 25 °C[3]
Flash Point 142 °C (closed cup)
Refractive Index n20/D 1.518[3]
Purity ≥98%

Solubility Data

Eugenol acetate is generally soluble in organic solvents and insoluble in water.[4] Specific solubility data is crucial for experimental design and formulation development.

Table 2: Solubility of Eugenol Acetate

SolventSolubilityReference(s)
Water Insoluble[4]
Dimethyl Sulfoxide (DMSO) 50 mg/mL (242.44 mM)[5]
100 mg/mL (484.87 mM) with sonication[6]
Ethanol Soluble[4][7]
Methanol Slightly Soluble[3][8]
Acetone Soluble[2]
Ether Soluble[4]
Acetonitrile 1000 µg/mL[4]
Chloroform Sparingly Soluble[3][8]
Ethyl Acetate Slightly Soluble[3][8]

Safety and Handling

This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification
  • GHS Classification: Not classified as hazardous according to GHS.

  • Potential Health Effects:

    • Eye: May cause eye irritation.

    • Skin: May cause skin irritation.

    • Ingestion: May be harmful if swallowed.

    • Inhalation: May cause respiratory tract irritation.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: If breathed in, move person into fresh air.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with impervious gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Recommended storage temperature is 2-8°C.[8]

  • Keep away from heat and sources of ignition.

  • Protect from light.[1]

  • In solvent: Store at -80°C for up to one year or -20°C for shorter periods.[5][6]

Stability

Eugenol acetate is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents.[3] Thermal degradation of eugenol, a related compound, has been observed at elevated temperatures, with significant weight loss occurring above 134°C.[9] The release of eugenol from a solid matrix has been shown to follow first-order kinetics.[10]

Biological Activity and Signaling Pathways

Eugenol acetate exhibits antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[11] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of NF-κB and the enhancement of p53 and p21 expression.[11][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Eugenol acetate has been shown to inhibit this pathway, which may contribute to its anti-inflammatory and anticancer effects.

NF_kB_Pathway Figure 1: Canonical NF-κB Signaling Pathway TNFa TNFα IL1 IL-1 IL1R IL-1R IL1->IL1R TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 IL1R->TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Eugenol_acetate_d3 This compound Eugenol_acetate_d3->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Gene_expression Target Gene Expression (Inflammation, Survival) DNA->Gene_expression

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. Eugenol acetate has been found to enhance the expression of p53 and its downstream target, p21.[11][12]

p53_Pathway Figure 2: p53 Signaling Pathway in Response to DNA Damage ATM_ATR ATM/ATR Kinases p53 p53 ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition p53_P p53 (Phosphorylated) MDM2->p53 Ubiquitination & Degradation p21 p21 p53_P->p21 Transcription GADD45 GADD45 p53_P->GADD45 Transcription Bax Bax p53_P->Bax Transcription Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest DNA_repair DNA Repair GADD45->DNA_repair Apoptosis Apoptosis Bax->Apoptosis Eugenol_acetate_d3 This compound Eugenol_acetate_d3->p53 Enhances Expression

Caption: The p53 signaling pathway activated by DNA damage, and the influence of this compound.

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of eugenol and eugenol acetate and can be used for the quality control of this compound.[13][14][15]

HPLC_Workflow Figure 3: Experimental Workflow for QC of this compound Sample_prep 1. Standard and Sample Preparation Standard_sol Prepare this compound standard solutions in methanol (e.g., 10, 50, 100, 200 µg/mL) Sample_prep->Standard_sol Test_sample Accurately weigh and dissolve test sample in methanol to a known concentration. Sample_prep->Test_sample HPLC_setup 2. HPLC System Setup Test_sample->HPLC_setup Column Column: C18 (e.g., 4.6 x 250 mm, 5 µm) HPLC_setup->Column Mobile_phase Mobile Phase: Isocratic Methanol:Water (e.g., 70:30 v/v) HPLC_setup->Mobile_phase Flow_rate Flow Rate: 1.0 mL/min HPLC_setup->Flow_rate Detection Detection: DAD at 280 nm HPLC_setup->Detection Injection Injection Volume: 20 µL HPLC_setup->Injection Analysis 3. Data Acquisition and Analysis Injection->Analysis Inject_std Inject standard solutions to create a calibration curve. Analysis->Inject_std Inject_sample Inject test sample solution. Analysis->Inject_sample Quantification Quantify this compound in the sample using the calibration curve. Inject_std->Quantification Inject_sample->Quantification System_suitability 4. System Suitability Quantification->System_suitability SST_params Check parameters like tailing factor, resolution, and theoretical plates. System_suitability->SST_params End End SST_params->End

Caption: A typical experimental workflow for the quality control analysis of this compound using HPLC.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 280 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Subsequently, inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • System Suitability: Ensure the chromatographic system is performing adequately by evaluating parameters such as peak symmetry, resolution, and theoretical plates.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or regulatory endorsement. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

Commercial suppliers and availability of Eugenol acetate-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Eugenol Acetate-d3: A Technical Guide for Researchers

Introduction: this compound is the deuterated stable isotope-labeled form of Eugenol acetate. Eugenol acetate is a natural phenylpropanoid found in essential oils like clove oil and is recognized for its antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[1] The incorporation of deuterium atoms into the methoxy group of the molecule creates a compound with a higher molecular weight but nearly identical chemical properties to its non-labeled counterpart. This characteristic makes this compound an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[1] Its use is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification in complex matrices.[2]

This guide provides an in-depth overview of the commercial availability, technical specifications, biological activity, and experimental applications of this compound for researchers and professionals in drug development and analytical science.

Commercial Availability and Technical Specifications

This compound is available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. The primary supplier identified is MedChemExpress (MCE). Other suppliers like Toronto Research Chemicals (TRC) are market leaders in deuterium-enriched materials and may offer it as a stock or custom synthesis product.[3]

Data Presentation: Supplier and Product Specifications

The following table summarizes the key technical data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Parameter Value Source
Synonyms Acetyleugenol-d3, [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate[1]
CAS Number Not available; non-deuterated is 93-28-7
Molecular Formula C₁₂H₁₁D₃O₃PubChem
Molecular Weight ~209.26 g/mol PubChem
Purity Typically ≥98% (for analogous compounds)[4]
Isotopic Enrichment (d₃) >99% (Typical for high-quality standards)
Physical Form Solid or neat liquid
Storage Recommended: -20°C or -80°C for long-term storage
Solubility Soluble in DMSO, Acetonitrile, Methanol[5][6]
Primary Supplier MedChemExpress (Cat. No. HY-W014612S)[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is considered identical to that of unlabeled Eugenol acetate. Its primary mechanisms of action relevant to cancer and inflammation research involve the modulation of key cellular signaling pathways.

1. Inhibition of NF-κB Signaling Pathway: Eugenol acetate has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[8] In many cancer cells, this pathway is constitutively active. Eugenol acetate can suppress the activation of the IKK complex and inhibit the phosphorylation of IκBα, which prevents the release and nuclear translocation of the active p50/p65 NF-κB heterodimer.[9] This blockade leads to the downregulation of pro-inflammatory and pro-survival genes.[10]

2. Upregulation of p53 and p21: Eugenol acetate also enhances the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1).[1][5] The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence.[11] Upregulation of p53 and its downstream target p21 leads to an arrest in the cell cycle, thereby inhibiting cancer cell proliferation.[11][12] This action can occur in both a p53-dependent and independent manner.[13]

Visualization of Signaling Pathways

eugenol_pathway cluster_stimulus Cellular Stimulus cluster_nfkb NF-κB Pathway cluster_p53 p53/p21 Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa p50/p65-IκBα (Inactive Complex) IKK->IkBa Phosphorylates IκBα NFkB p50/p65 (NF-κB) (Active) IkBa->NFkB Releases Translocation Nuclear Translocation NFkB->Translocation Transcription Gene Transcription Translocation->Transcription Response Inflammation & Cell Survival Transcription->Response p53 p53 Expression p21 p21 (WAF1) Expression p53->p21 Activates Arrest Cell Cycle Arrest & Apoptosis p21->Arrest Eugenol Eugenol Acetate Eugenol->IKK Inhibits Eugenol->p53 Enhances workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing arrow arrow Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with IS (this compound) Sample->Spike Extract 3. Protein Precipitation & Supernatant Transfer Spike->Extract Dry 4. Evaporation Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Ratio 7. Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve 8. Plot Calibration Curve Ratio->Curve Quantify 9. Quantify Unknowns Curve->Quantify

References

Methodological & Application

Application Notes: Quantification of Eugenol Acetate Using Eugenol Acetate-d3 as an Internal Standard by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol acetate is a naturally occurring phenylpropanoid found in various essential oils, notably in clove oil. It contributes to the aromatic profile and possesses several bioactive properties. Accurate quantification of eugenol acetate is crucial for quality control in the food, fragrance, and pharmaceutical industries. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for this purpose. The use of a stable isotope-labeled internal standard, such as Eugenol acetate-d3, significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate eugenol acetate from other components in the sample matrix. A Diode-Array Detector (DAD) is utilized for the detection and quantification of the analyte. This compound is added to both the calibration standards and the unknown samples at a constant concentration. Since this compound is chemically identical to eugenol acetate but has a different mass, it co-elutes or elutes very closely to the unlabeled analyte under typical RP-HPLC conditions. While HPLC-DAD does not distinguish based on mass, the deuterated standard serves as an excellent internal standard because its UV absorption spectrum is identical to that of the analyte. By calculating the ratio of the peak area of eugenol acetate to the peak area of this compound, variations introduced during sample preparation and injection can be effectively normalized, leading to more reliable and reproducible results.

Experimental Protocols

1. Materials and Reagents

  • Eugenol Acetate (purity ≥ 99%)

  • This compound (purity ≥ 98%, isotopic purity ≥ 99 atom % D)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Primary Stock Solution of Eugenol Acetate (1000 µg/mL): Accurately weigh 10 mg of eugenol acetate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of this compound (IS) (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of eugenol acetate with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard (this compound) to a final constant concentration (e.g., 10 µg/mL).

4. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., essential oil, plant extract, pharmaceutical formulation). A general protocol for an essential oil sample is provided below:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with methanol.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-DAD Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • DAD Wavelength: Detection at 280 nm. A full UV spectrum (200-400 nm) should be recorded to confirm peak purity.

  • Run Time: Approximately 15 minutes.

6. Data Analysis and Quantification

  • Identify the peaks for eugenol acetate and this compound based on their retention times, which should be very similar.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of eugenol acetate to the peak area of this compound (Area_Analyte / Area_IS) against the concentration of eugenol acetate for the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of eugenol acetate in the unknown samples using the regression equation.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Retention Time (Eugenol Acetate)~8.5 min
Retention Time (this compound)~8.5 min

Table 2: Example Calibration Curve Data

Standard Concentration (µg/mL)Peak Area (Eugenol Acetate)Peak Area (this compound, IS)Area Ratio (Analyte/IS)
150,000505,0000.099
5255,000510,0000.500
10515,000512,0001.006
251,280,000508,0002.520
502,560,000511,0005.010
1005,130,000509,00010.078

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis sample Weigh Sample add_is_sample Add this compound (IS) sample->add_is_sample dilute_sample Dilute with Methanol add_is_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample inject Inject into HPLC filter_sample->inject standards Prepare Eugenol Acetate Standards add_is_standards Add this compound (IS) standards->add_is_standards add_is_standards->inject separation C18 Column Separation inject->separation detection DAD Detection (280 nm) separation->detection integrate Integrate Peak Areas (Analyte & IS) detection->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibration Construct Calibration Curve ratio->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Experimental workflow for the quantification of Eugenol Acetate.

G cluster_input Inputs cluster_processing Processing cluster_output Output peak_area_analyte Peak Area of Eugenol Acetate calculate_ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->calculate_ratio peak_area_is Peak Area of this compound (IS) peak_area_is->calculate_ratio calibration_curve Apply Calibration Curve y = mx + c calculate_ratio->calibration_curve concentration Concentration of Eugenol Acetate calibration_curve->concentration

Caption: Logical relationship for data processing and quantification.

Application Notes and Protocols for Eugenol Acetate-d3 in Metabolic Stability and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate, a naturally occurring compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. To enhance its drug-like properties, selective deuteration of the acetyl moiety to create Eugenol acetate-d3 offers a promising strategy. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[1][2] This can lead to improved metabolic stability, a more favorable pharmacokinetic profile, and potentially a better safety and efficacy profile.[1][3][4]

These application notes provide detailed protocols for assessing the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated counterpart, Eugenol acetate. The provided data, based on representative studies of other deuterated compounds, illustrates the expected outcomes of such investigations.[5][6]

I. In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter evaluated early in drug discovery to predict its in vivo half-life and clearance.[7][8] In vitro assays using liver microsomes are a standard method for determining a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[9][10]

A. Experimental Protocol: Microsomal Stability Assay

This protocol outlines the procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of Eugenol acetate and this compound in liver microsomes.

Materials:

  • Eugenol acetate and this compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold) with an appropriate internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Eugenol acetate and this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compounds (e.g., 1 µM) by diluting the stock solution in phosphate buffer.

    • Prepare the liver microsomal solution in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a specific volume of ice-cold acetonitrile containing the internal standard to the respective wells.[10][11]

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound (Eugenol acetate or this compound) at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

B. Expected Data and Interpretation

Deuteration at the acetyl group of Eugenol acetate is expected to decrease the rate of metabolism, leading to a longer half-life and lower intrinsic clearance. The following table provides illustrative data comparing the metabolic stability of Eugenol acetate and this compound in human liver microsomes.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Eugenol Acetate2527.7
This compound 75 9.2

Table 1: Illustrative in vitro metabolic stability data for Eugenol acetate and this compound in human liver microsomes. Data is representative and based on the established principles of the kinetic isotope effect.

Interpretation: The significantly longer half-life and lower intrinsic clearance of this compound suggest that it is more metabolically stable than its non-deuterated counterpart. This increased stability is a desirable characteristic in drug development as it can lead to improved bioavailability and a longer duration of action in vivo.[7]

II. In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.[] A comparative PK study of Eugenol acetate and this compound can elucidate the in vivo consequences of the improved metabolic stability observed in vitro.

A. Experimental Protocol: Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats to compare the plasma concentration-time profiles of Eugenol acetate and this compound.

Materials:

  • Eugenol acetate and this compound

  • Sprague-Dawley rats (male, specific weight range)

  • Appropriate vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Prepare a dosing formulation of Eugenol acetate and this compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of either Eugenol acetate or this compound to each rat via oral gavage (e.g., 10 mg/kg).[5]

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[5]

    • Collect the blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Eugenol acetate and this compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

Data Analysis:

  • Plot the mean plasma concentration of the drug against time for each group (Eugenol acetate and this compound).

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

    • t½: Elimination half-life.

    • CL/F: Apparent total body clearance.

B. Expected Data and Interpretation

The improved metabolic stability of this compound is expected to translate into a more favorable pharmacokinetic profile in vivo, characterized by increased systemic exposure.

ParameterEugenol AcetateThis compound
Cmax (ng/mL)450650
Tmax (h)1.01.5
AUC0-t (ng*h/mL)18003800
t½ (h)3.57.0
CL/F (L/h/kg)5.52.6

Table 2: Illustrative pharmacokinetic parameters for Eugenol acetate and this compound following a single oral dose in rats. Data is representative and based on typical effects observed with deuterated compounds.[5][6]

III. Visualized Workflows

A. In Vitro Metabolic Stability Workflow

cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compounds (Eugenol acetate & this compound) mix Mix Compounds, Microsomes, and NADPH System prep_cpd->mix prep_mic Prepare Liver Microsomes prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate timepoint Collect Samples at Time Points (0-60 min) incubate->timepoint quench Quench Reaction (Ice-cold Acetonitrile) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_thalf Calculate t½ analyze->calc_thalf calc_clint Calculate CLint analyze->calc_clint cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis prep_form Prepare Dosing Formulation dose_animal Oral Administration to Rats prep_form->dose_animal blood_collect Collect Blood Samples at Time Points dose_animal->blood_collect plasma_sep Separate Plasma by Centrifugation blood_collect->plasma_sep lcms_analysis Quantify Drug in Plasma by LC-MS/MS plasma_sep->lcms_analysis calc_params Calculate PK Parameters (Cmax, AUC, t½, etc.) lcms_analysis->calc_params cluster_problem Challenge with Eugenol Acetate cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Expected Outcomes metabolism Rapid Metabolism (Hydrolysis of Acetyl Group) deuteration Deuteration of Acetyl Group (this compound) metabolism->deuteration leads to kie Kinetic Isotope Effect (Stronger C-D Bond) deuteration->kie utilizes stability Increased Metabolic Stability kie->stability results in pk_profile Improved Pharmacokinetic Profile stability->pk_profile leads to efficacy Potential for Enhanced Efficacy and Safety pk_profile->efficacy contributes to

References

Application Note: Quantitative Analysis of Eugenol Acetate using Isotope Dilution Mass Spectrometry with Eugenol Acetate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol acetate is a naturally occurring phenylpropanoid found in essential oils of various plants, notably cloves. It is a significant contributor to the aroma and flavor profile of these oils and is utilized in the food, fragrance, and pharmaceutical industries. Accurate and precise quantification of eugenol acetate in complex matrices is crucial for quality control, formulation development, and pharmacokinetic studies.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1][2] This method utilizes a stable isotope-labeled version of the analyte as an internal standard, in this case, Eugenol Acetate-d3. Because the deuterated standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[3] This application note details a robust and reliable method for the quantification of eugenol acetate in various matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[4][5] After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be accurately calculated. A key advantage of this technique is that after the spike has been added and equilibrated, the recovery of the analyte through the subsequent sample preparation steps does not need to be quantitative, as any losses will affect both the native analyte and the labeled standard equally.[1][3]

Experimental Workflow

The following diagram illustrates the general workflow for an isotope dilution assay using this compound.

workflow Experimental Workflow for Eugenol Acetate IDMS sample Sample Collection (e.g., plasma, essential oil) spike Addition of Eugenol Acetate-d3 (Spike) sample->spike homogenize Homogenization & Equilibration spike->homogenize extraction Sample Extraction (e.g., QuEChERS, LLE) homogenize->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis GC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification

Caption: A generalized workflow for the quantification of eugenol acetate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices.

1. Materials and Reagents

  • Eugenol Acetate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eugenol Acetate and this compound in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Eugenol Acetate stock solution with acetonitrile. Spike each calibration standard with a fixed concentration of the this compound internal standard solution. A typical concentration for the internal standard is 100 ng/mL.

3. Sample Preparation (QuEChERS Method for Solid/Semi-solid Matrices)

  • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile and 5 mL of water.

  • Vortex for 1 minute to ensure thorough mixing and equilibration.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE (dispersive solid-phase extraction) tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant for GC-MS/MS analysis.

4. GC-MS/MS Analysis

The following are suggested starting parameters for a GC-MS/MS system. Optimization may be necessary.

GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temp. 280 °C
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Eugenol Acetate
This compound

Note: The specific MRM transitions for Eugenol Acetate and this compound need to be determined by infusing the individual standards into the mass spectrometer.

Data Presentation and Method Validation

The performance of the method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters are summarized in the table below, with example data adapted from a similar isotope dilution assay for eugenol.[4][5]

Parameter Typical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 2.5 - 5.0 µg/kg
Limit of Quantification (LOQ) 5.0 - 10.0 µg/kg
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
- Intra-day < 10%
- Inter-day < 10%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using isotope dilution.

quantification_logic Quantification Logic in Isotope Dilution analyte Eugenol Acetate (Unknown Amount) ratio Measured Peak Area Ratio (Analyte/Standard) analyte->ratio standard This compound (Known Amount) standard->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Calculated Concentration of Eugenol Acetate calibration->concentration

Caption: The logical steps for calculating the analyte concentration.

Conclusion

The described isotope dilution GC-MS/MS method using this compound provides a highly accurate, sensitive, and robust approach for the quantification of eugenol acetate in a variety of matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix interferences and procedural losses, ensuring reliable and defensible data for research, quality control, and regulatory purposes. This application note provides a solid foundation for the development and validation of specific assays tailored to the needs of researchers, scientists, and drug development professionals.

References

Topic: High-Precision Quantification of Eugenol in Essential Oils Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a key bioactive compound found in various essential oils, is widely recognized for its therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects.[1] Accurate quantification of eugenol is critical for the quality control of essential oils and for the development of new pharmaceutical products. This application note details a robust and precise method for the quantification of eugenol in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) with eugenol acetate-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard that co-elutes with the analyte minimizes variations from sample preparation and injection, ensuring high accuracy and reproducibility.[2]

Introduction

Essential oils are complex mixtures of volatile compounds, and their chemical composition can vary significantly based on factors like plant origin, harvesting time, and extraction method.[3] Eugenol (2-methoxy-4-(2-propenyl)-phenol) is a primary constituent of oils derived from clove (Syzygium aromaticum), cinnamon, and other plants.[1] Its wide range of pharmacological activities makes it a compound of great interest in the pharmaceutical and food industries.[1][4]

Traditional quantification methods can be susceptible to errors introduced during sample preparation and analysis. The internal standard method is a powerful technique to correct for these potential errors.[2] An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.[2] A stable isotope-labeled analog, such as this compound, serves as an excellent internal standard for GC-MS analysis because it has nearly identical chemical properties and chromatographic behavior to the analyte but a different mass-to-charge ratio (m/z), allowing for precise differentiation and quantification.[2][5] This note provides a comprehensive protocol for this advanced analytical method.

Experimental Protocols

Materials and Reagents
  • Eugenol Standard (≥99% purity): Sigma-Aldrich or equivalent

  • This compound (≥98% purity): MedChemExpress or equivalent[5]

  • Essential Oil Samples: Clove bud oil, Clove leaf oil, Cinnamon leaf oil

  • Methanol (HPLC Grade): Fisher Scientific or equivalent

  • Dichloromethane (HPLC Grade): Fisher Scientific or equivalent

  • Anhydrous Sodium Sulfate: Sigma-Aldrich or equivalent

  • Autosampler Vials (2 mL) with Septa Caps

  • Volumetric Flasks and Pipettes

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC system coupled with a 5977A Mass Selective Detector, or equivalent.[6]

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[7]

Preparation of Standard Solutions
  • Eugenol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of eugenol standard and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Eugenol Stock Solution. For a concentration range of 1-100 µg/mL, pipette the appropriate volumes of the stock solution into 10 mL volumetric flasks. To each flask, add 1 mL of the Internal Standard Stock Solution (resulting in a final IS concentration of 10 µg/mL) and bring to volume with methanol.

Sample Preparation
  • Accurately weigh approximately 50 mg of the essential oil sample into a 50 mL volumetric flask.

  • Dissolve the oil and bring it to volume with dichloromethane.

  • Transfer a 1 mL aliquot of this solution to a 10 mL volumetric flask.

  • Add 1 mL of the Internal Standard Stock Solution (100 µg/mL) to the flask.

  • Bring the final volume to 10 mL with methanol. The final solution is now ready for GC-MS analysis.

GC-MS Analysis Workflow

The overall workflow for the quantification of eugenol is depicted in the diagram below. This process ensures that both calibration standards and unknown samples are treated identically with the internal standard to ensure the highest accuracy.

Eugenol Quantification Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage sample Essential Oil Sample dilute_sample 1. Weigh and Dilute Sample sample->dilute_sample standards Eugenol Stock (1000 µg/mL) prepare_cal 1. Create Serial Dilutions standards->prepare_cal is_stock Internal Standard Stock (this compound, 100 µg/mL) add_is_sample 2. Add Internal Standard is_stock->add_is_sample add_is_cal 2. Add Internal Standard is_stock->add_is_cal dilute_sample->add_is_sample final_sample Prepared Sample for Injection add_is_sample->final_sample gcms GC-MS Analysis (SIM Mode) final_sample->gcms prepare_cal->add_is_cal final_cal Calibration Standards for Injection add_is_cal->final_cal final_cal->gcms data_proc Data Processing (Peak Area Integration) gcms->data_proc cal_curve Generate Calibration Curve (Ratio vs. Concentration) data_proc->cal_curve quantify Quantify Eugenol in Essential Oil cal_curve->quantify

Caption: Workflow for Eugenol Quantification using GC-MS.

GC-MS Operating Conditions
ParameterValue
Injector Port Temp 250 °C
Injection Mode Split (10:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280 °C
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Eugenol: m/z 164 (Quantifier), 149 (Qualifier) This compound: m/z 209 (Quantifier), 167 (Qualifier)

Results and Data Analysis

The concentration of eugenol in the essential oil samples is determined by creating a calibration curve. This is achieved by plotting the ratio of the peak area of the eugenol quantifier ion (m/z 164) to the peak area of the internal standard quantifier ion (m/z 209) against the known concentrations of the calibration standards. A linear regression analysis is then applied to this plot.[8] The resulting equation is used to calculate the concentration of eugenol in the prepared samples based on their measured peak area ratios.

Quantitative Data Summary

The table below presents example quantification results for eugenol content in different essential oils, demonstrating the typical range of concentrations found.

Essential Oil SourceEugenol Content (% w/w)Relative Standard Deviation (%RSD, n=3)
Clove Bud97.24%[6]0.8%
Clove Stem93.42%[6]1.1%
Clove Leaf79.74%[6]1.5%
Cinnamon Leaf81.5% (Typical Value)1.3%

Data is representative and compiled from literature sources. Actual values may vary.[6]

Conclusion

The described GC-MS method, employing this compound as a stable isotope-labeled internal standard, provides a highly accurate, precise, and robust protocol for the quantification of eugenol in complex essential oil matrices. This methodology is well-suited for quality control in the natural products industry and for foundational research in the development of new therapeutics derived from essential oils. The validation of this method according to ICH guidelines would confirm its suitability for routine analysis in a regulated environment.[8][9][10]

References

Application Note: Eugenol Acetate-d3 as a Tracer in Plant Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenol acetate is a significant aromatic compound found in various plants, notably in cloves, where it contributes to the characteristic aroma and possesses biological activities. Understanding the biosynthesis, transport, and catabolism of eugenol acetate is crucial for metabolic engineering of crops for enhanced flavor, fragrance, and potential pharmaceutical applications. Eugenol acetate-d3, a stable isotope-labeled version of eugenol acetate, serves as an excellent tracer for in-vivo plant metabolism studies. Its deuterium label allows for the precise tracking of the molecule and its metabolic derivatives using mass spectrometry-based techniques, without the complications of radioactive tracers. This application note provides a detailed protocol for utilizing this compound to investigate its metabolic fate in plants.

Hypothetical Metabolic Pathway of Eugenol Acetate

The metabolic fate of this compound within a plant can be complex, involving enzymatic hydrolysis, conjugation, or further modification. A plausible pathway involves the conversion of this compound back to Eugenol-d3, which can then be glucosylated for storage or transport.

Eugenol_Acetate_Metabolism EA_d3 This compound E_d3 Eugenol-d3 EA_d3->E_d3 Esterase EG_d3 Eugenol-d3-glucoside E_d3->EG_d3 Glucosyltransferase Other Other Metabolites E_d3->Other

Caption: Hypothetical metabolic pathway of this compound in plants.

Experimental Protocol: Tracing this compound in Plants

This protocol outlines the steps for administering this compound to a model plant and analyzing its metabolic conversion over time.

1. Plant Material and Growth Conditions:

  • Select healthy, uniformly sized plants (e.g., Arabidopsis thaliana or Ocimum basilicum - basil, a known producer of eugenol).

  • Grow plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) to ensure reproducibility.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • For administration, dilute the stock solution with a sterile nutrient solution to the desired final concentration (e.g., 10 µM). Include a surfactant like Tween 20 (0.01%) to aid in absorption.

3. Administration of this compound:

  • Root Drenching: Apply a specific volume of the this compound solution to the soil of each plant.

  • Leaf Infiltration: Gently inject the solution into the intercellular space of the leaves using a needleless syringe.

  • Control Group: Treat a separate group of plants with a vehicle solution (nutrient solution with ethanol and Tween 20, but without this compound).

4. Sample Collection:

  • Collect tissue samples (e.g., leaves, stems, roots) at various time points post-administration (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).

  • Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

5. Metabolite Extraction:

  • Grind the frozen tissue samples to a fine powder under liquid nitrogen.

  • Extract metabolites using a suitable solvent system, such as 80% methanol.

  • Vortex the samples and centrifuge to pellet cell debris.

  • Collect the supernatant for analysis.

6. LC-MS/MS Analysis:

  • Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its potential downstream metabolites (e.g., Eugenol-d3).

  • The mass transitions will be specific to the deuterated compounds, allowing for their differentiation from endogenous, unlabeled molecules.

Experimental Workflow

The overall experimental process from plant preparation to data analysis is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Plant Growth Administration Administer Tracer to Plants Plant_Growth->Administration Tracer_Prep Prepare this compound Solution Tracer_Prep->Administration Sampling Collect Tissue Samples Over Time Administration->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Interpretation LCMS->Data_Analysis

Caption: Experimental workflow for tracing this compound in plants.

Quantitative Data Presentation

The following table presents hypothetical quantitative data from an experiment tracing this compound in leaf tissue over 48 hours. The data shows the conversion of this compound to Eugenol-d3.

Time (Hours)This compound (ng/g FW)Eugenol-d3 (ng/g FW)
000
1150.2 ± 12.525.8 ± 3.1
3110.6 ± 9.855.4 ± 6.2
675.3 ± 6.780.1 ± 7.9
1240.1 ± 4.595.7 ± 8.8
2415.9 ± 2.1102.3 ± 10.1
485.2 ± 1.098.6 ± 9.5
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight.

Conclusion

The use of this compound as a tracer provides a powerful tool for dissecting the metabolic pathways of this important phenylpropanoid in plants. The detailed protocol and hypothetical data presented here offer a framework for researchers to design and execute experiments aimed at understanding the dynamic nature of plant secondary metabolism. Such studies can inform strategies for metabolic engineering and the development of plant-derived natural products.

Application Notes and Protocols for the Derivatization of Eugenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of eugenol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a crucial step for improving the chromatographic behavior and enhancing the detectability of eugenol, a phenolic compound that can exhibit peak tailing and limited volatility in its native form. Here, we focus on two common derivatization techniques: acetylation and silylation .

Introduction to Eugenol Derivatization

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in high concentrations in essential oils such as clove oil. Its analysis by GC-MS is common in various fields, including flavor and fragrance analysis, food chemistry, and pharmaceutical research. While direct GC-MS analysis of eugenol is possible, derivatization of its hydroxyl group offers several advantages:

  • Improved Peak Shape: Derivatization reduces the polarity of the hydroxyl group, minimizing interactions with the stationary phase and thus reducing peak tailing, leading to more symmetrical and sharper peaks.

  • Increased Volatility: The resulting derivatives are generally more volatile than the parent compound, allowing for elution at lower temperatures and reducing the risk of thermal degradation in the GC inlet.

  • Enhanced Sensitivity: Derivatization can lead to a better response in the mass spectrometer, potentially lowering the limits of detection (LOD) and quantification (LOQ).

  • Structural Confirmation: The mass spectra of the derivatives provide additional structural information, aiding in compound identification.

This guide presents detailed protocols for two widely used derivatization methods for eugenol: acetylation to form eugenol acetate and silylation to form eugenol-trimethylsilyl ether.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of eugenol and its derivatives by GC-MS. It is important to note that direct comparative studies for various derivatization methods of eugenol are limited in the literature. The presented data is compiled from different sources and methodologies, and therefore should be considered as a guideline.

ParameterAcetylationSilylationUnderivatized
Analyte Eugenol AcetateEugenol-TMSEugenol
Reaction Yield Up to 99.9%[1]High (qualitative)N/A
Limit of Detection (LOD) Data not availableData not available0.51 µg/mL (GC-MS)[2], 64.31 ng/mL (GC-FID)[3]
Limit of Quantification (LOQ) Data not availableData not available1.70 µg/mL (GC-MS)[2], 194.88 ng/mL (GC-FID)[3]

Note: The lack of specific LOD and LOQ data for derivatized eugenol in the reviewed literature highlights a research gap. The provided values for underivatized eugenol serve as a baseline for comparison. The high reaction yield for acetylation suggests a robust and efficient conversion process.[1]

Experimental Protocols

Acetylation of Eugenol with Acetic Anhydride and Pyridine

This protocol describes the conversion of eugenol to eugenol acetate, a less polar and more volatile derivative. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Materials:

  • Eugenol standard or sample extract

  • Acetic anhydride (analytical grade)

  • Pyridine (anhydrous)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of eugenol in ethyl acetate or dichloromethane at a concentration suitable for your GC-MS system (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • To 100 µL of the eugenol solution in a vial, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Securely cap the vial and vortex the mixture for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

    • Add 1 mL of ethyl acetate and vortex thoroughly.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the dried organic layer to a new vial.

    • The sample is now ready for injection into the GC-MS system.

Silylation of Eugenol with MSTFA

This protocol details the formation of the trimethylsilyl (TMS) ether of eugenol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent.

Materials:

  • Eugenol standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, optional as catalyst)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylating reagents are moisture-sensitive. Dissolve the dried residue in a small volume of ethyl acetate or dichloromethane.

  • Derivatization Reaction:

    • To the dried eugenol sample (e.g., 100 µg) in a vial, add 100 µL of MSTFA.

    • For sterically hindered hydroxyl groups or to accelerate the reaction, 10 µL of pyridine can be added.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Allow the vial to cool to room temperature.

    • The reaction mixture can be directly injected into the GC-MS system without a work-up step.

Visualizations

The following diagrams illustrate the derivatization reactions and the general analytical workflow.

Derivatization_Reactions cluster_acetylation Acetylation cluster_silylation Silylation Eugenol_A Eugenol 4-allyl-2-methoxyphenol EugenolAcetate Eugenol Acetate More Volatile, Less Polar Eugenol_A->EugenolAcetate + Acetic Anhydride AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->EugenolAcetate Pyridine {Pyridine | Catalyst} Pyridine->EugenolAcetate Eugenol_S Eugenol 4-allyl-2-methoxyphenol EugenolTMS Eugenol-TMS Highly Volatile Eugenol_S->EugenolTMS + MSTFA MSTFA MSTFA Silylating Agent MSTFA->EugenolTMS

Caption: Chemical derivatization reactions of eugenol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Eugenol-containing Sample (e.g., Clove Oil) Extraction Solvent Extraction Sample->Extraction Concentration Concentration/ Drying Extraction->Concentration Deriv_Choice Choose Method Concentration->Deriv_Choice Acetylation Acetylation (Acetic Anhydride, Pyridine) Deriv_Choice->Acetylation Acylation Silylation Silylation (MSTFA) Deriv_Choice->Silylation Silylation Injection GC Injection Acetylation->Injection Silylation->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Data Data Analysis (Quantification & Identification) Detection->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Eugenol Acetate-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eugenol acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust detection of this internal standard in your GC-MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Eugenol acetate. It is commonly used as an internal standard in quantitative GC-MS analysis. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (Eugenol acetate), it co-elutes and experiences similar ionization and fragmentation. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in the mass spectrum?

A common fragmentation pathway for acetate-containing compounds is the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH). For Eugenol acetate, a significant fragment is observed at m/z 164, corresponding to the loss of the acetyl group. For this compound, a similar loss would be expected. The primary ions to monitor in Selected Ion Monitoring (SIM) mode would therefore be:

  • Molecular Ion (M+) : m/z 209

  • Fragment Ion (loss of acetyl group) : m/z 167

It is crucial to perform a full scan analysis of a pure this compound standard to confirm these ions and identify any other significant and unique fragments for your specific instrument and conditions.

Q3: Can I use the same GC parameters for this compound as for unlabeled Eugenol acetate?

Yes, in most cases, the gas chromatography parameters used for Eugenol acetate can be directly applied to this compound. Deuteration typically has a negligible effect on the retention time. However, it is always best practice to confirm the retention time with a pure standard of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: No or Low Signal for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect MS Parameters Verify that the MS is set to monitor the correct ions for this compound (e.g., m/z 209 and 167). Perform a full scan of a standard to confirm the major fragment ions.
Degradation of Standard Prepare a fresh stock solution of this compound. Deuterated compounds can sometimes be susceptible to degradation, especially if stored improperly.
Injector Issues Check for a blocked syringe or a leaking septum. Ensure the injection volume is appropriate. A dirty inlet liner can also lead to signal loss; clean or replace it.[1]
Column Problems The analytical column may be contaminated or have active sites. Try baking the column according to the manufacturer's instructions or trimming the first few centimeters. In severe cases, the column may need to be replaced.
Ion Source Contamination A dirty ion source can significantly reduce sensitivity.[2] If other compounds also show low signal, consider cleaning the ion source.
Leak in the System Check for leaks in the GC inlet and at the MS interface. Leaks can lead to a loss of analyte and a decrease in sensitivity.
Issue 2: Variable or Inconsistent this compound Peak Area

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and ensure proper syringe washing between injections.
Sample Matrix Effects The sample matrix can sometimes interfere with the ionization of the internal standard.[3] Ensure your sample cleanup procedure is effective. Matrix effects can sometimes be mitigated by diluting the sample.
Adsorption in the Inlet Active sites in the GC inlet can lead to variable analyte loss. Use a deactivated inlet liner and replace it regularly.[1]
Incomplete Derivatization (if applicable) If a derivatization step is used, ensure the reaction goes to completion for both the analyte and the internal standard.
Condensation in the Syringe Ensure the syringe temperature is appropriate for the solvent and analytes to prevent condensation, which can lead to inconsistent injection volumes.
Issue 3: Peak Tailing for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the System Peak tailing is often caused by active sites in the inlet liner, column, or connections. Use deactivated liners and columns. Trimming the front of the column can sometimes resolve the issue.[1]
Column Contamination Contaminants from previous injections can create active sites. Bake out the column at a high temperature (within its specified limits).
Improper Column Installation Ensure the column is installed correctly in both the injector and the detector, with the correct ferrule and tightness.
Low Inlet Temperature If the inlet temperature is too low, the sample may not vaporize efficiently, leading to peak tailing.

Experimental Protocols

Protocol 1: Recommended Starting GC-MS Parameters

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and application.

Parameter Recommended Setting
GC System Agilent 7890A GC with 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 60 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions m/z 209 (Quantifier), m/z 167 (Qualifier)
Dwell Time 100 ms per ion
Protocol 2: Sample Preparation

A generic sample preparation protocol is provided below. This should be adapted based on the specific matrix being analyzed.

  • Spiking: Accurately spike a known amount of this compound internal standard solution into the unknown sample and calibration standards.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest from the sample matrix.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.

Visualizations

GCMS_Troubleshooting_Workflow start Problem: Inaccurate Eugenol acetate-d3 Detection check_signal Check for IS Signal (Peak Presence) start->check_signal signal_ok Signal Present? check_signal->signal_ok no_signal No/Low Signal signal_ok->no_signal No signal_variable Signal Variable? signal_ok->signal_variable Yes check_ms_params Verify MS Parameters (m/z 209, 167) no_signal->check_ms_params check_standard Prepare Fresh Standard check_ms_params->check_standard check_inlet Inspect Inlet: - Syringe - Septum - Liner check_standard->check_inlet check_column Inspect Column: - Contamination - Installation check_inlet->check_column clean_source Clean Ion Source check_column->clean_source solution Problem Resolved clean_source->solution variable_area Inconsistent Peak Area signal_variable->variable_area Yes peak_shape Check Peak Shape signal_variable->peak_shape No check_injection Check Injection Consistency variable_area->check_injection check_matrix Evaluate Matrix Effects check_injection->check_matrix check_adsorption Check for Adsorption check_matrix->check_adsorption check_adsorption->solution tailing_peak Peak Tailing peak_shape->tailing_peak Yes peak_shape->solution No check_active_sites Check for Active Sites: - Liner - Column tailing_peak->check_active_sites check_column_install Verify Column Installation check_active_sites->check_column_install optimize_temp Optimize Inlet Temperature check_column_install->optimize_temp optimize_temp->solution

Caption: A troubleshooting workflow for GC-MS analysis of this compound.

Sample_Prep_Workflow start Start spike Spike Sample with This compound start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract concentrate Evaporate Solvent (Nitrogen Stream) extract->concentrate reconstitute Reconstitute in GC-compatible Solvent concentrate->reconstitute analyze GC-MS Analysis reconstitute->analyze end End analyze->end

Caption: A general workflow for sample preparation for this compound analysis.

References

Troubleshooting poor peak shape for Eugenol acetate-d3 in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak shape for compounds like Eugenol acetate-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in chromatography?

A1: The ideal chromatographic peak is a symmetrical Gaussian shape. Deviations from this ideal are broadly categorized as:

  • Peak Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape issue.

  • Peak Fronting: The front half of the peak is broader than the latter half.[1]

  • Peak Splitting: The peak appears as two or more merged peaks.

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a compound like this compound can be caused by several factors. In gas chromatography (GC), this can be due to disruptions in the carrier gas flow path, column contamination, or chemical interactions between the analyte and the system.[2][3] For liquid chromatography (LC), common causes include strong interactions with active sites on the stationary phase (like residual silanols), secondary interactions, and issues with the mobile phase.[4][5]

Q3: What causes peak fronting for my analysis?

A3: Peak fronting is less common than tailing but can indicate specific problems.[6] The most frequent causes are column overloading (injecting too much sample or a too-concentrated sample), poor sample solubility in the mobile phase, or a mismatch between the injection solvent and the mobile phase.[7] In some cases, it can also be a sign of column degradation or collapse.[1][6][7]

Q4: My peaks are split. What should I investigate?

A4: Peak splitting can occur for a single peak or all peaks in a chromatogram. If all peaks are split, the issue is likely pre-column, such as a blocked frit or a void at the column inlet.[1] If only a single peak is split, it could be due to co-elution of two components, or an incompatibility between the sample solvent and the mobile phase.[1] It's recommended to try injecting a smaller sample volume to see if two distinct peaks resolve.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for compounds like this compound.

Is the tailing observed for all peaks or just specific ones?

  • All Peaks Tailing: This usually points to a physical issue with the chromatography system.[2]

    • Check for dead volume: Ensure all fittings and connections are secure and properly installed to avoid unswept volumes.[3]

    • Column installation: In GC, verify the column is cut properly and installed at the correct depth in the inlet and detector.[3][8]

    • Column contamination: Contaminants at the column inlet can cause tailing.[2] Consider baking out the column or trimming the inlet end.

  • Specific Peaks Tailing (e.g., this compound): This suggests a chemical interaction.

    • Secondary Interactions (LC): Polar or basic compounds can interact with residual silanol groups on silica-based columns.[4][5]

      • Solution: Use an end-capped column, add a mobile phase modifier (e.g., a small amount of a basic compound like triethylamine for basic analytes), or adjust the mobile phase pH.[4]

    • Analyte-Specific Adsorption (GC): Active sites in the GC inlet liner or column can interact with polar analytes.

      • Solution: Use a deactivated liner and/or column. Consider "priming" the system by injecting a high-concentration standard to passivate active sites.[8]

Guide 2: Addressing Peak Fronting

Use this guide to identify and resolve the causes of peak fronting.

Initial Checks:

  • Sample Concentration and Injection Volume: This is the most common cause of fronting.[7]

    • Action: Dilute the sample or reduce the injection volume.[1][7] If using GC, consider operating in split mode.[7]

  • Solvent Mismatch: If the sample solvent is significantly different from the mobile phase (in LC) or incompatible with the stationary phase (in GC), it can cause fronting, especially for early eluting peaks.[7]

    • Action: If possible, dissolve the sample in the mobile phase.[7][9]

If the problem persists, consider the following:

  • Column Health: Column degradation or collapse can lead to fronting.[1][6]

    • Action: Replace the column with a new one.[6]

  • Co-elution: An impurity eluting on the front of the main peak can give the appearance of fronting.

    • Action: Review the sample preparation process for potential contaminants.

Experimental Protocols

Protocol 1: Sample Dilution Study for Peak Shape Analysis

This protocol helps determine if column overload is the cause of poor peak shape.

  • Prepare a stock solution of this compound at the highest concentration typically used.

  • Create a dilution series: Prepare a series of dilutions from the stock solution, for example, 1:2, 1:5, 1:10, and 1:100.

  • Inject and analyze: Inject the same volume of each dilution onto the chromatographic system.

  • Observe the peak shape: If the peak shape improves (i.e., becomes more symmetrical) with increasing dilution, column overload is the likely cause.

Protocol 2: Mobile Phase/Solvent Compatibility Check

This protocol is designed to assess the impact of the sample solvent on peak shape in LC.

  • Prepare two samples of this compound at the same concentration.

  • Dissolve the first sample in the initial mobile phase composition.

  • Dissolve the second sample in the solvent currently used for sample preparation.

  • Inject and analyze both samples under the same chromatographic conditions.

  • Compare the peak shapes: If the sample dissolved in the mobile phase exhibits a significantly better peak shape, a solvent mismatch is the probable issue.

Data Presentation

Table 1: Common Causes of Poor Peak Shape and Their Solutions

Peak Shape IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with stationary phase[4] - Column contamination[2] - Dead volume in the system[3] - Improper column installation (GC)[8]- Use an end-capped column or add mobile phase modifiers (LC)[4] - Bake out or trim the column - Check and tighten all fittings - Re-install the column according to manufacturer's instructions
Peak Fronting - Column overload (high concentration or volume)[7] - Sample solvent and mobile phase mismatch[7] - Column degradation or collapse[1][6]- Dilute the sample or reduce injection volume[7] - Dissolve the sample in the mobile phase[7] - Replace the column[6]
Peak Splitting - Blocked column frit or void at column inlet[1] - Co-elution of two compounds[1] - Incompatibility of sample solvent and mobile phase[1]- Replace the column or use a guard column - Modify the separation method (e.g., gradient, temperature) - Dissolve the sample in the mobile phase
Broad Peaks - Large injection volume[10] - Column deterioration[10] - Extra-column effects (e.g., long tubing)[4]- Reduce the injection volume[10] - Replace the column[10] - Minimize tubing length and diameter

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Tailing Observed q1 Are all peaks tailing? start->q1 all_peaks All Peaks Tailing: Likely a Physical Issue q1->all_peaks Yes specific_peaks Specific Peaks Tailing: Likely a Chemical Interaction q1->specific_peaks No check_connections Check for dead volume (fittings, tubing) all_peaks->check_connections check_column_install Verify proper column installation (GC) all_peaks->check_column_install clean_column Clean or trim the column inlet all_peaks->clean_column lc_solutions LC Solutions: - Use end-capped column - Adjust mobile phase pH - Add mobile phase modifier specific_peaks->lc_solutions LC gc_solutions GC Solutions: - Use deactivated liner/column - Prime the system specific_peaks->gc_solutions GC Troubleshooting_Peak_Fronting start Poor Peak Shape: Fronting Observed q1 Is the sample concentration high? start->q1 overload Column Overload q1->overload Yes q2 Is the sample solvent different from mobile phase? q1->q2 No reduce_load Dilute sample or reduce injection volume overload->reduce_load solvent_mismatch Solvent Mismatch q2->solvent_mismatch Yes q3 Does the problem persist? q2->q3 No change_solvent Dissolve sample in mobile phase solvent_mismatch->change_solvent column_issue Potential Column Issue q3->column_issue Yes replace_column Replace the column column_issue->replace_column

References

Preventing isotopic exchange of deuterium in Eugenol acetate-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eugenol Acetate-d3

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of this compound, with a specific focus on preventing the isotopic exchange of the deuterium label.

Frequently Asked Questions (FAQs)

Q1: What is deuterium isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound, like this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture), or vice versa.[1] For this compound, the deuterium atoms are located on the methoxy group (-O-CD3). If these deuterium atoms exchange with hydrogen, the isotopic purity of the compound is compromised. This can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry, where the deuterated compound often serves as an internal standard.[2][3]

Q2: What are the primary factors that cause deuterium exchange in this compound?

A2: The primary factors that promote hydrogen-deuterium exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O or D₂O), alcohols (e.g., methanol, ethanol), and carboxylic acids, can serve as a source of hydrogen atoms that can replace the deuterium.[4][5]

  • Acidic or Basic Conditions: The exchange process is often catalyzed by acids or bases.[2][4] Even trace amounts of acid or base in the solvent or on glassware can significantly accelerate the exchange rate. The minimum exchange rate for many molecules occurs around pH 2.6.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Presence of Metal Catalysts: Certain metal catalysts can facilitate the exchange of even non-labile hydrogen atoms.[1]

Q3: The deuterium label is on a methoxy group attached to an aromatic ring. Is this position susceptible to exchange?

A3: While hydrogens on a carbon atom are generally less prone to exchange than those on heteroatoms (like -OH or -NH2), the hydrogens on methoxy groups, especially when attached to an electron-rich aromatic ring, can undergo exchange under certain conditions.[6] Acid-catalyzed exchange on aromatic compounds is a known phenomenon that proceeds through an electrophilic aromatic substitution-like mechanism.[6][7] The methoxy group can activate the aromatic ring, potentially influencing the stability of adjacent labeled groups under harsh acidic conditions.

Q4: How can I check the isotopic purity of my this compound sample?

A4: The isotopic purity and structural integrity of deuterated compounds can be reliably determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] LC-ESI-HR-MS is a rapid and highly sensitive method for determining the relative abundance of different isotopologues (d3, d2, d1, d0).[9][10] Quantitative ¹H NMR and ²H NMR can also be combined to provide an accurate determination of isotopic abundance.[11]

Troubleshooting Guide

Issue 1: My LC-MS results show a significant decrease in the d3 peak and an increase in d0, d1, and d2 peaks after storing the sample in methanol.

  • Cause: This is a classic case of back-exchange. Methanol (CH₃OH) is a protic solvent and a source of exchangeable protons. Over time, especially if the solution is not strictly neutral and anhydrous, the deuterium atoms on the methoxy group of your this compound are exchanging with protons from the solvent.

  • Solution:

    • Switch to Aprotic Solvents: Immediately switch to high-purity, anhydrous aprotic solvents for storage and sample preparation. Recommended solvents include acetonitrile, acetone, ethyl acetate, or dichloromethane.

    • Prepare Fresh Solutions: For quantitative experiments, always prepare solutions fresh and analyze them as quickly as possible to minimize the opportunity for exchange.

    • Control Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) to slow the rate of any potential exchange.[1]

Issue 2: The isotopic purity of my solid this compound has decreased over time.

  • Cause: Even in solid form, exposure to atmospheric moisture can introduce enough water to facilitate slow isotopic exchange on the surface of the material, especially over long periods.

  • Solution:

    • Proper Storage: Store solid this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

    • Minimize Exposure: When weighing or handling the compound, do so in a low-humidity environment (like a glove box) or as quickly as possible to minimize exposure to ambient air.

Data and Experimental Protocols

Table 1: Solvent Selection Guide for Handling this compound
Solvent ClassRecommended SolventsRationaleRisk of Exchange
Aprotic Polar Acetonitrile, AcetoneLack exchangeable protons. Good for dissolving polar analytes.Low
Aprotic Nonpolar Dichloromethane, Ethyl Acetate, HexaneLack exchangeable protons. Use based on solubility needs.Low
Protic Methanol, Ethanol, Water (H₂O), IsopropanolContain exchangeable -OH protons that will cause back-exchange.[4][5]High
Deuterated Protic Methanol-d4, Water (D₂O)Can still participate in exchange and may not prevent loss of the specific label, as this is an equilibrium process.[1] Use only when required by the experiment and for short durations.Moderate to High
Protocol 1: Recommended Storage and Handling Procedures
  • Receiving: Upon receipt, inspect the container seal. If compromised, verify isotopic purity before use.

  • Solid Storage: Store the solid compound in its original vial, tightly sealed with paraffin film, inside a desiccator at the recommended temperature (typically 4°C or -20°C).

  • Solution Storage: If a stock solution must be prepared, use a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile). Store the solution in a tightly capped vial with minimal headspace at -20°C or below.

  • Handling:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Use clean, dry glassware and syringes. Avoid sources of acid or base contamination.

    • Prepare experimental dilutions immediately before analysis. Do not store samples in autosampler vials containing protic mobile phases for extended periods.

Protocol 2: Assessing Isotopic Purity by LC-ESI-HR-MS
  • Sample Preparation: Dissolve a small amount of this compound in anhydrous acetonitrile to create a stock solution (~1 mg/mL). Prepare a working solution by diluting the stock solution to ~1 µg/mL in acetonitrile.

  • Chromatography:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: Use an isocratic mobile phase of 80:20 acetonitrile:water (with 0.1% formic acid). Note: While the mobile phase is protic, the short residence time on the column for analytical purposes is generally acceptable, but back-exchange can still occur.[1] Minimize analysis time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (High-Resolution ESI-MS):

    • Mode: Positive ion mode.

    • Scan Range: Scan a narrow mass range around the expected m/z of the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₁D₃O₃), the expected m/z is ~210.12.

    • Resolution: Set the instrument to a high resolution (>60,000) to clearly resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion.

    • In the mass spectrum for the corresponding peak, identify the intensities of the isotopologues:

      • d3: [M+H]⁺

      • d2: [M-1D+1H+H]⁺

      • d1: [M-2D+2H+H]⁺

      • d0: [M-3D+3H+H]⁺

    • Calculate the isotopic purity as: Purity (%) = (Intensity of d3 Peak / Sum of Intensities of d0 to d3 Peaks) * 100.

Visualizations

G cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_check Verification cluster_bad Actions to Avoid receive Receive Eugenol acetate-d3 store_solid Store Solid in Desiccator at ≤4°C receive->store_solid prep_stock Prepare Stock in Anhydrous Aprotic Solvent (e.g., Acetonitrile) store_solid->prep_stock store_solution Store Stock Solution at -20°C prep_stock->store_solution avoid_protic Avoid Protic Solvents (Water, Methanol) prep_stock->avoid_protic prep_sample Prepare Final Dilution (Fresh) store_solution->prep_sample analysis Perform Analysis (e.g., LC-MS) prep_sample->analysis avoid_ph Avoid Acidic/Basic Conditions prep_sample->avoid_ph purity_check Verify Isotopic Purity analysis->purity_check avoid_temp Avoid High Temperatures

Caption: Workflow for minimizing isotopic exchange in this compound experiments.

G cluster_factors cluster_prevention center_node Isotopic Exchange (Loss of Deuterium) aprotic Use Anhydrous Aprotic Solvents center_node->aprotic neutral Ensure Neutrality center_node->neutral cold Store at Low Temperatures center_node->cold desiccate Store in Desiccator or Inert Atmosphere center_node->desiccate protic Protic Solvents (e.g., H₂O, MeOH) protic->center_node ph Non-Neutral pH (Acid or Base Catalysis) ph->center_node temp Elevated Temperature temp->center_node moisture Atmospheric Moisture moisture->center_node

References

Matrix effects in the analysis of eugenol using Eugenol acetate-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of eugenol. This resource provides troubleshooting guidance and answers to frequently asked questions related to matrix effects in the analysis of eugenol, with a specific focus on the use of Eugenol acetate-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my eugenol analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis of eugenol.[1][2] In complex matrices such as plasma, saliva, or essential oil extracts, endogenous components like phospholipids, salts, and other small molecules can interfere with the ionization of eugenol in the mass spectrometer source.[3]

Q2: Why is this compound recommended as an internal standard for eugenol analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the analyte (eugenol), it co-elutes and experiences similar matrix effects.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and ionization efficiency can be effectively compensated for, leading to more accurate and precise results.[4]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for eugenol and this compound?

A3: The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method. While optimal transitions should be determined empirically on your specific instrument, here are some commonly used transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Eugenol165.1133.1Positive
Eugenol163.1148.1Negative
This compound210.1168.1Positive

Note: The MRM transition for this compound is predicted based on the structure and likely fragmentation pattern, assuming a similar fragmentation pathway to unlabeled eugenol acetate with a mass shift due to the three deuterium atoms.

Q4: What are the expected linearity range, limit of detection (LOD), and limit of quantification (LOQ) for eugenol analysis?

A4: The performance of the method will depend on the specific matrix, instrumentation, and sample preparation method. However, published methods provide an indication of expected performance. For example, a UPLC-MS/MS method for the analysis of eugenol and its derivatives in aquatic products using eugenol-d3 as an internal standard reported the following:[5]

ParameterEugenol
Linearity Range2 - 100 ng/mL
Correlation Coefficient (r)≥ 0.999
Limit of Detection (LOD)0.5 - 1.5 µg/kg
Limit of Quantification (LOQ)2.0 - 5.0 µg/kg

Another study on the determination of eugenol in rat plasma using LC-ESI-QIT reported an analytical range of 100-20,000 ng/mL.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of eugenol, particularly those related to matrix effects.

Problem 1: Poor sensitivity or no detectable eugenol peak.

Possible Cause Troubleshooting Step
Significant Ion Suppression Co-eluting matrix components can severely suppress the eugenol signal.[7][8] To diagnose this, perform a post-column infusion experiment by infusing a standard solution of eugenol directly into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of eugenol indicates ion suppression.[3]
Inefficient Extraction The sample preparation method may not be effectively extracting eugenol from the matrix. Review and optimize the extraction procedure. Consider alternative solvents or pH adjustments. For plasma samples, liquid-liquid extraction with ethyl acetate or diethyl ether can be effective.[9][10][11]
Suboptimal MS Parameters Ensure that the mass spectrometer is properly tuned and that the MRM transitions and collision energies are optimized for eugenol and this compound.
Derivatization to Enhance Signal For challenging matrices with low eugenol concentrations, consider derivatization to improve ionization efficiency. One study reported a 100-fold increase in signal intensity for eugenol in plasma after derivatization with dansyl chloride.[6]

Problem 2: High variability in results (poor precision).

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The extent of ion suppression or enhancement may vary between samples.[7][8] Ensure that this compound is added to all samples and standards at the same concentration early in the sample preparation process to compensate for this variability.
Sample Preparation Inconsistency Manual sample preparation steps can introduce variability. If possible, automate liquid handling steps. Ensure thorough mixing and consistent evaporation of solvents.
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration. Inspect the column for degradation, check for leaks in the LC system, and ensure the mobile phase is properly prepared.

Problem 3: Inaccurate results (poor accuracy).

Possible Cause Troubleshooting Step
Matrix Effect Not Fully Compensated In some cases, even a stable isotope-labeled internal standard may not perfectly compensate for severe matrix effects, especially if there is a slight chromatographic separation between the analyte and the internal standard.[4] To mitigate this, improve sample cleanup to reduce the overall matrix load. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.
Calibration Curve Issues Ensure that the calibration standards are prepared in a matrix that closely matches the study samples (matrix-matched calibration). Using a solvent-based calibration curve for a complex biological matrix can lead to significant inaccuracies.
Interference from Metabolites or Isomeric Compounds Check for any isobaric interferences that may be contributing to the eugenol or internal standard signal. Optimize chromatographic separation to resolve any interfering peaks.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration should be in the mid-range of the calibration curve).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate as the extraction solvent.[9][11]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: As listed in the FAQ section.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (Ethyl Acetate) basify->lle separate Centrifuge & Separate Layers lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18) inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect_ms MRM Detection ionize->detect_ms integrate Peak Integration detect_ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the analysis of eugenol in plasma.

matrix_effects_logic cluster_ionization Ionization Process start LC Eluent Enters MS Source analyte Eugenol Molecules start->analyte matrix Co-eluting Matrix Components start->matrix droplet Charged Droplets analyte->droplet matrix->droplet Interference gas_phase Gas Phase Ions droplet->gas_phase suppressed_signal Suppressed/Enhanced Signal droplet->suppressed_signal detector MS Detector gas_phase->detector signal Analytical Signal detector->signal

Caption: The mechanism of matrix effects in LC-MS analysis.

troubleshooting_tree cluster_sensitivity Poor Sensitivity cluster_precision Poor Precision cluster_accuracy Poor Accuracy start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type sensitivity Poor Sensitivity/ No Peak issue_type->sensitivity Sensitivity precision High Variability (Poor Precision) issue_type->precision Precision accuracy Inaccurate Results issue_type->accuracy Accuracy check_suppression Perform Post-Column Infusion sensitivity->check_suppression optimize_extraction Optimize Sample Prep check_suppression->optimize_extraction Suppression Observed consider_derivatization Consider Derivatization optimize_extraction->consider_derivatization check_is Ensure Consistent IS Addition precision->check_is automate_prep Automate Sample Prep check_is->automate_prep check_chromatography Check LC System & Column automate_prep->check_chromatography improve_cleanup Improve Sample Cleanup (e.g., SPE) accuracy->improve_cleanup matrix_match_cal Use Matrix-Matched Calibrants improve_cleanup->matrix_match_cal check_interferences Investigate Isobaric Interferences matrix_match_cal->check_interferences

Caption: A decision tree for troubleshooting common analytical issues.

References

Improving the extraction efficiency of eugenol from complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eugenol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of eugenol extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting eugenol?

A1: The most prevalent methods for eugenol extraction include steam distillation, solvent extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE).[1][2] Each method has its own set of advantages and disadvantages regarding efficiency, cost, and environmental impact.

Q2: Which plant sources are rich in eugenol?

A2: Eugenol is abundant in several plants, most notably cloves (Syzygium aromaticum), where it can constitute 45-90% of the essential oil. Other significant sources include cinnamon (Cinnamomum verum) and basil (Ocimum sanctum).[3][4]

Q3: How can I improve the yield of eugenol during extraction?

A3: To enhance eugenol yield, consider the following factors:

  • Particle Size: Grinding the plant material increases the surface area, facilitating better solvent penetration and higher extraction efficiency.[1][5]

  • Solvent Selection: The choice of solvent is critical in solvent extraction. Ethanol has been shown to be an effective solvent for eugenol extraction from cinnamon.[4][6]

  • Temperature and Time: Optimizing the extraction temperature and duration can significantly impact the yield. However, be mindful that excessive heat can lead to the degradation of eugenol.[1][4]

  • Advanced Techniques: Modern techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) can offer higher yields in shorter times compared to traditional methods.[1][7]

Q4: What are the main challenges associated with traditional extraction methods?

A4: Traditional methods like steam distillation and solvent extraction can be time-consuming and may lead to thermal degradation or hydrolysis of eugenol. Solvent extraction also carries the risk of leaving residual solvents in the final product and may introduce undesirable flavor changes in food applications.

Troubleshooting Guides

Steam Distillation
Problem Possible Cause Solution
Low Yield of Eugenol Incomplete distillation.Ensure the distillation is carried out for a sufficient duration (at least 45-60 minutes) and that you collect an adequate volume of distillate (at least 150-200 mL for a 15g sample).[8]
Foaming of the mixture carrying over into the condenser.Regulate the heating to maintain a steady boil without excessive foaming.[9] If foaming is a persistent issue, reduce the heat and ensure the flask is not overfilled.
Milky Distillate Becomes Clear All the eugenol has been distilled.If the distillate becomes clear, it indicates that primarily water is being distilled, and the extraction of eugenol is likely complete.[8]
Solid Crust Formation in Flask Overheating or contamination.Avoid overheating the distillation flask. If a solid crust forms, it may be necessary to restart the distillation with fresh material.[10]
Solvent Extraction
Problem Possible Cause Solution
Formation of Emulsion Vigorous shaking during extraction.Gently invert the separatory funnel for mixing instead of vigorous shaking.[8] If an emulsion forms, allow the funnel to stand for a period, or gently swirl it to break the emulsion. Adding a saturated salt solution can also help.
Poor Separation of Layers Insufficient density difference between solvents.Ensure you are using appropriate, immiscible solvents. If layers are difficult to distinguish, adding a small amount of one of the solvents can help clarify the interface.
Low Purity of Extracted Eugenol Co-extraction of other compounds.Consider a secondary purification step, such as an acid-base extraction, to separate eugenol from other non-acidic compounds like acetyleugenol.[11]
Water in the Organic Layer Incomplete separation or inadequate drying.After separating the organic layer, use a drying agent like anhydrous sodium sulfate to remove any residual water before evaporating the solvent.[9][12]

Quantitative Data on Extraction Efficiency

Extraction Method Plant Source Key Parameters Eugenol Yield/Content Reference
Steam DistillationClovesNot specifiedAverage yield of 10.1%[11]
Hydro-distillationClovesNot specifiedAverage yield of 11.5% with 50.5-53.5% eugenol concentration[1]
Solvent Extraction (Soxhlet)Clove BudsMethanol, 1:15 sample-to-solvent ratio57.83% yield with 22.21% eugenol content[13]
Solvent Extraction (Soxhlet)Clove BudsEthanol (95%), 5 hours0.363% yield[2]
Solvent Extraction (Soxhlet)Cinnamon LeavesEthanol (95%), 5 hours0.247% yield[2]
Supercritical CO2 ExtractionClove Buds60°C, 250 bar, 90 min129.86 mg/g dry clove buds[14]
Supercritical CO2 ExtractionClove Leaves40°C, 220 bar1.08 wt% yield with 29.73% eugenol content[15]
Microwave-Assisted ExtractionCloves50/50 ethanol/water, 0.1 g/mL cloves-to-solvent ratioAverage yield of 12.6 ± 0.1%[11]
Microwave-Assisted Hydro-distillation (with DES)Clove BudsCholine chloride–oxalic acid (1:2) as DES82.90% eugenol content[16][17]

Experimental Protocols

Protocol 1: Steam Distillation of Eugenol from Cloves

Materials:

  • Ground cloves (15 g)

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 500 mL round-bottom flask, distillation head, condenser, receiving flask, separatory funnel, Erlenmeyer flasks, heating mantle.

Procedure:

  • Weigh 15 grams of ground cloves and place them into a 500 mL round-bottom flask.[9]

  • Add approximately 150 mL of distilled water and a few boiling chips to the flask.

  • Set up the steam distillation apparatus.

  • Heat the mixture to a steady boil, ensuring that the foam does not carry over into the condenser.[9]

  • Continue distillation until at least 150-200 mL of milky distillate is collected.[8]

  • Transfer the distillate to a separatory funnel and extract it three times with 15 mL portions of dichloromethane.[9]

  • Combine the organic extracts and wash them with a 5% aqueous NaOH solution to separate the eugenol.

  • Acidify the aqueous layer with HCl and then extract the eugenol with fresh dichloromethane.[9]

  • Dry the final organic extract with anhydrous sodium sulfate.

  • Decant the dried solution and evaporate the dichloromethane to obtain pure eugenol.[9]

Protocol 2: Solvent Extraction of Eugenol from Cinnamon

Materials:

  • Powdered cinnamon bark (0.5 g)

  • Ethanol

  • Batch extractor with a mechanical stirrer

  • Water bath

  • UV-Spectrophotometer

Procedure:

  • Grind cinnamon bark and sieve to a particle size of 0.177-0.210 mm.[4]

  • Place 0.5 g of the cinnamon powder into a batch extractor containing 250 mL of ethanol.[6]

  • Set the agitation speed to 1000 rpm and maintain the temperature at 50°C using a water bath.[4]

  • Conduct the extraction for a predetermined amount of time.

  • After extraction, filter the mixture to separate the solid residue from the ethanol extract.

  • Analyze the concentration of eugenol in the ethanol extract using a UV-Spectrophotometer at a wavelength of 281 nm.[6]

Visualizations

Experimental_Workflow_Steam_Distillation start Start prep Prepare Sample: Grind Cloves start->prep 1 distill Steam Distillation: Heat with water to collect milky distillate prep->distill 2 extract Solvent Extraction: Use Dichloromethane to extract Eugenol distill->extract 3 wash Acid-Base Wash: Separate Eugenol using NaOH and HCl extract->wash 4 dry Drying: Remove water with Anhydrous Sodium Sulfate wash->dry 5 evap Evaporation: Remove Dichloromethane dry->evap 6 end Pure Eugenol evap->end 7

Caption: Workflow for Eugenol Extraction via Steam Distillation.

Troubleshooting_Logic_Low_Yield problem Problem: Low Eugenol Yield check_distill Check Distillation Parameters problem->check_distill check_extract Check Extraction Procedure problem->check_extract check_material Check Starting Material problem->check_material distill_time Insufficient Distillation Time? check_distill->distill_time foaming Excessive Foaming? check_distill->foaming emulsion Emulsion Formation? check_extract->emulsion incomplete_extraction Incomplete Solvent Extraction? check_extract->incomplete_extraction particle_size Particle Size Too Large? check_material->particle_size source_quality Low Quality Source Material? check_material->source_quality solution_distill_time Increase distillation time and collected volume. distill_time->solution_distill_time solution_foaming Reduce heating rate. foaming->solution_foaming solution_emulsion Use gentle mixing; add brine to break. emulsion->solution_emulsion solution_incomplete_extraction Perform multiple extractions. incomplete_extraction->solution_incomplete_extraction solution_particle_size Grind material to a finer powder. particle_size->solution_particle_size solution_source_quality Use fresh, high-quality plant material. source_quality->solution_source_quality

Caption: Troubleshooting Logic for Low Eugenol Yield.

References

Technical Support Center: Eugenol Acetate-d3 Calibration Curve Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Eugenol acetate-d3 as an internal standard in calibration curves for the quantification of Eugenol acetate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Eugenol acetate analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry analysis. Because it is nearly chemically and physically identical to the analyte (Eugenol acetate), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and due to instrument drift, leading to more accurate and precise quantification.

Q2: What are the most common issues observed when creating a calibration curve with this compound?

A2: The most frequently encountered problems include poor linearity (a low coefficient of determination, R²), high variability in the internal standard response across the calibration curve, and significant matrix effects that can lead to ion suppression or enhancement. These issues can compromise the accuracy and reliability of the quantitative method.

Q3: At what concentration should I use this compound in my calibration standards?

A3: The concentration of the internal standard should be consistent across all calibration standards and samples. The optimal concentration should be high enough to produce a stable and reproducible signal, typically in the mid-range of the calibration curve for the analyte. It is recommended to perform an initial experiment to determine the optimal concentration of this compound that provides a robust signal without saturating the detector.

Q4: Can the purity of this compound affect my calibration curve?

A4: Absolutely. The isotopic and chemical purity of the deuterated internal standard is critical. Impurities can lead to inaccurate quantification and may interfere with the analyte peak. Always use a high-purity, certified internal standard from a reputable supplier.

Troubleshooting Guide

Problem 1: Poor Linearity (R² < 0.99)

Symptoms:

  • The calibration curve is not a straight line.

  • The coefficient of determination (R²) is below the acceptable limit for the assay (typically >0.99).

  • Back-calculated concentrations of the calibrants deviate significantly from their nominal values.

Possible Causes and Solutions:

Cause Solution
Inaccurate Standard Preparation Prepare fresh calibration standards, paying close attention to pipetting and dilution steps. Use calibrated pipettes and high-purity solvents.
Detector Saturation If the high concentration standards are deviating from linearity, it may be due to detector saturation. Reduce the concentration of the highest calibration standards or dilute the samples.
Ion Suppression/Enhancement At high analyte concentrations, the analyte can compete with the internal standard for ionization, leading to a non-linear response. This is a form of matrix effect.[1] Evaluate the internal standard response across the calibration curve; a significant decrease at higher analyte concentrations is indicative of this issue. Consider using a lower concentration of the internal standard or optimizing the chromatographic separation to reduce co-elution with interfering matrix components.
Inappropriate Calibration Range The selected concentration range may be too wide for the linear dynamic range of the instrument. Narrow the calibration range and focus on the expected concentration of the analyte in the samples.
Incorrect Curve Fitting Ensure that the correct regression model (e.g., linear, weighted linear, quadratic) is being used for the calibration curve. While a linear fit is often preferred, some assays may exhibit non-linear behavior that is better described by a quadratic fit.

Example Data: Linear vs. Non-Linear Calibration Curve

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS) - Good Linearity Response Ratio (Analyte/IS) - Poor Linearity (High End)
11050501000.0210.021
55200505000.1030.103
1010300498000.2070.207
5051500502001.0261.026
100102000499002.0442.044
250255000501005.0904.890
5005100005030010.1398.539
Problem 2: High Variability in Internal Standard (this compound) Response

Symptoms:

  • The peak area of this compound is not consistent across all calibration standards and quality control samples.

  • Relative Standard Deviation (RSD) of the internal standard peak area is high (e.g., >15%).

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Ensure the internal standard is added accurately and consistently to every sample and standard. Thoroughly vortex or mix after adding the internal standard to ensure homogeneity.
Instrument Instability An unstable mass spectrometer or autosampler can lead to variable injection volumes or ionization efficiency. Perform instrument maintenance and calibration. Monitor system suitability samples to ensure consistent performance.
Matrix Effects Different lots of biological matrix can have varying levels of interfering components that suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the internal standard response in neat solution versus in different matrix lots. If significant matrix effects are observed, improve the sample clean-up procedure (e.g., use solid-phase extraction or liquid-liquid extraction).
Internal Standard Degradation Ensure the stability of the this compound stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh solutions regularly.

Troubleshooting Workflow for Internal Standard Variability

G cluster_prep Sample Preparation Checks cluster_instrument Instrument Performance Checks cluster_matrix Matrix Effect Investigation cluster_stability Internal Standard Stability Checks start High Internal Standard (IS) Variability Observed check_prep Review Sample Preparation Procedure start->check_prep check_instrument Evaluate Instrument Performance check_prep->check_instrument If prep is consistent prep_pipette Verify Pipette Calibration check_prep->prep_pipette check_matrix Investigate Matrix Effects check_instrument->check_matrix If instrument is stable inst_maintenance Perform System Maintenance check_instrument->inst_maintenance check_stability Assess IS Stability check_matrix->check_stability If matrix effects are minimal matrix_neat Compare IS Response in Neat vs. Matrix check_matrix->matrix_neat stability_fresh Prepare Fresh IS Solutions check_stability->stability_fresh prep_vortex Ensure Thorough Mixing prep_pipette->prep_vortex prep_consistency Confirm Consistent IS Addition prep_vortex->prep_consistency inst_suitability Run System Suitability Samples inst_maintenance->inst_suitability inst_injection Check Autosampler Precision inst_suitability->inst_injection matrix_cleanup Optimize Sample Clean-up matrix_neat->matrix_cleanup matrix_dilution Dilute Sample to Reduce Matrix Load matrix_cleanup->matrix_dilution stability_storage Verify Storage Conditions stability_fresh->stability_storage

Caption: Troubleshooting workflow for high internal standard variability.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards for GC-MS Analysis

1. Materials:

  • Eugenol acetate certified reference material

  • This compound certified internal standard

  • High-purity methanol (or other appropriate solvent)

  • Calibrated micropipettes and tips

  • Autosampler vials with inserts

2. Preparation of Stock Solutions:

  • Eugenol Acetate Stock (1 mg/mL): Accurately weigh 10 mg of Eugenol acetate and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

3. Preparation of Working Solutions:

  • Eugenol Acetate Working Solution (e.g., 10 µg/mL): Dilute the Eugenol acetate stock solution with methanol to a suitable working concentration.

  • This compound Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to achieve a concentration that will give a robust signal in the middle of the expected sample concentration range.

4. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking the Eugenol Acetate Working Solution into a blank matrix (e.g., plasma, tissue homogenate) or solvent.

  • Add a constant amount of the this compound Internal Standard Working Solution to each calibration standard.

  • A typical calibration curve might include concentrations such as 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Example Dilution Scheme for Calibration Standards:

Standard LevelConcentration (ng/mL)Volume of Analyte Working Soln (µL)Volume of IS Working Soln (µL)Final Volume (µL)
111101000
255101000
31010101000
45050101000
5100100101000
6250250101000
7500500101000

5. Sample Preparation and Analysis:

  • Process the calibration standards and unknown samples using the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

  • Inject a fixed volume of the reconstituted sample into the GC-MS system.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Signaling Pathway

Eugenol acetate has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various cellular signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. Eugenol acetate can also influence the expression of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[2]

G cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway eugenol_acetate Eugenol Acetate nfkb NF-κB eugenol_acetate->nfkb Inhibits p53 p53 eugenol_acetate->p53 Enhances Expression inflammation Inflammation nfkb->inflammation cell_survival Cell Survival nfkb->cell_survival p21 p21 (WAF1) p53->p21 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

References

Purity concerns and potential interferences of Eugenol acetate-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Eugenol Acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the purity and potential interferences of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated form of Eugenol acetate. In laboratory settings, it is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Eugenol acetate in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1]

Q2: What are the typical purity specifications for commercially available this compound?

A2: While a specific certificate of analysis for this compound was not found in the search results, the non-deuterated form, Eugenol Acetate, is typically available at a purity of ≥98%. It is crucial to refer to the lot-specific certificate of analysis provided by the supplier for precise purity information of this compound. This document will detail both the chemical and isotopic purity of the compound.

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities in this compound can originate from the starting materials, synthesis process, or degradation. These may include:

  • Residual non-deuterated Eugenol acetate: Incomplete deuteration can lead to the presence of the unlabeled compound.

  • Partially deuterated species (d1, d2): The presence of molecules with fewer than three deuterium atoms.

  • Eugenol-d3: The precursor to this compound.

  • Isothis compound: An isomer that can be formed during the synthesis.

  • Reagents and solvents: Trace amounts of chemicals used during synthesis and purification, such as acetic anhydride.[2][3]

Q4: How should I properly store this compound to maintain its stability?

A4: To ensure the stability of this compound, it is recommended to store it at 4°C under a nitrogen atmosphere.[4] For solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month (under nitrogen) is advised.[5] It is important to avoid repeated freeze-thaw cycles and exposure to light and strong oxidizing agents.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC-MS/HPLC)

Symptom: You observe extra peaks in your chromatogram when analyzing a sample spiked with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impurity in the this compound standard 1. Review the supplier's certificate of analysis for any reported impurities. 2. Analyze the this compound standard alone (without the sample matrix) to confirm the presence of the unexpected peak. 3. If an impurity is confirmed, consider purifying the standard or obtaining a new lot from the supplier.
Degradation of this compound 1. Review your storage and handling procedures to ensure they align with the recommended conditions. 2. Prepare a fresh solution of this compound and re-analyze. 3. Consider performing a forced degradation study (e.g., exposure to acid, base, heat, light) to identify potential degradation products and their retention times.
Contamination from labware or solvents 1. Analyze a blank solvent injection to check for system contamination. 2. Ensure all glassware and vials are thoroughly cleaned. 3. Use high-purity solvents for sample and standard preparation.
Co-eluting matrix components 1. Optimize your chromatographic method to improve the separation of this compound from interfering matrix components. This may involve adjusting the gradient, flow rate, or column chemistry. 2. Employ a more selective sample preparation technique to remove interfering substances.
Issue 2: Inaccurate Quantification and Poor Reproducibility in LC-MS/MS Analysis

Symptom: You are experiencing inconsistent and inaccurate results when using this compound as an internal standard for the quantification of Eugenol acetate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with a deuterated internal standard, matrix effects can sometimes differ between the analyte and the standard, leading to ion suppression or enhancement.[7][8][9][10] 1. Perform a post-column infusion experiment to assess the region of ion suppression in your chromatogram. 2. Optimize chromatographic separation to move the analyte and internal standard away from the region of significant ion suppression. 3. Evaluate the need for a more rigorous sample clean-up procedure to remove matrix components.
Isotopic Contribution The presence of unlabeled Eugenol acetate (d0) in your d3-standard can lead to an overestimation of the analyte concentration, especially at low levels. 1. Check the certificate of analysis for the isotopic purity of your this compound. 2. If significant d0 is present, you may need to correct your calculations for this contribution.
Retention Time Shift Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[11] If the peak integration windows are not set correctly, this can lead to inaccurate area ratios. 1. Carefully examine the chromatograms to ensure that the integration parameters are appropriate for both the analyte and the internal standard. 2. Adjust the integration window to encompass the entire peak for both compounds.
Instability of the Deuterium Label In some cases, deuterium atoms can exchange with protons from the solvent, leading to a decrease in the signal of the deuterated standard over time.[12] 1. Avoid storing stock solutions in acidic or basic conditions for extended periods. 2. Prepare fresh working solutions regularly.

Data Presentation

Table 1: Typical Purity and Isotopic Distribution of Deuterated Internal Standards

Parameter Typical Specification Potential Impact of Deviation
Chemical Purity (by HPLC/GC) ≥ 98%Co-eluting impurities can interfere with the analyte peak.
Isotopic Purity (by MS) ≥ 99 atom % DLower isotopic purity can lead to interference from partially deuterated species.
d0 Content (by MS) < 0.5%Significant d0 content can lead to overestimation of the analyte.

Note: These are general specifications. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocols

Protocol 1: GC-MS for Chemical Purity Assessment of this compound

This protocol provides a general procedure for assessing the chemical purity of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • GC-MS System:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, with an injection volume of 1 µL. Injector temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. Calculate the percentage purity based on the peak areas.

Protocol 2: NMR for Isotopic Purity Assessment of this compound

This protocol outlines a general method for determining the isotopic purity of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

  • NMR Spectrometer:

    • Field Strength: 400 MHz or higher for better resolution.

    • Experiments: Acquire a ¹H NMR spectrum.

  • Data Analysis: In the ¹H NMR spectrum, the signal corresponding to the acetyl group (CH₃) should be a singlet. The absence of a significant signal for the methoxy group (OCH₃) and the presence of a reduced signal for any residual protons in the deuterated positions will confirm high isotopic enrichment. The integration of the remaining proton signals relative to a known internal standard can be used to estimate the isotopic purity.

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_eval Data Evaluation A Weigh Eugenol acetate-d3 B Dissolve in appropriate solvent A->B C GC-MS Analysis (Chemical Purity) B->C D HPLC Analysis (Chemical Purity) B->D E NMR Analysis (Isotopic Purity) B->E F Identify and Quantify Impurities C->F D->F G Determine Isotopic Enrichment E->G Troubleshooting_Flowchart Start Inaccurate Quantification with this compound Check_IS Check Internal Standard Response Variability Start->Check_IS High_Var High Variability? Check_IS->High_Var Matrix_Effect Investigate Matrix Effects High_Var->Matrix_Effect Yes Check_Ratio Check Analyte/IS Ratio Consistency High_Var->Check_Ratio No Optimize_Chroma Optimize Chromatography Matrix_Effect->Optimize_Chroma Sample_Cleanup Improve Sample Cleanup Matrix_Effect->Sample_Cleanup End Accurate Quantification Optimize_Chroma->End Sample_Cleanup->End Inconsistent_Ratio Inconsistent Ratio? Check_Ratio->Inconsistent_Ratio Check_Purity Verify Isotopic and Chemical Purity Inconsistent_Ratio->Check_Purity Yes Inconsistent_Ratio->End No Degradation Assess for Degradation Check_Purity->Degradation Degradation->End

References

Technical Support Center: Optimizing Derivatization Reactions for Eugenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing derivatization reactions for eugenol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of eugenol via derivatization followed by chromatographic techniques.

Troubleshooting Guide

Encountering issues during your derivatization reaction can be a common part of method development. This guide provides solutions to some of the most frequent challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to suboptimal pH.Ensure the reaction buffer is at the optimal pH. For instance, when using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a borate buffer with a pH of 8.5 is recommended.[1][2]
Reaction time is insufficient for complete derivatization.Increase the reaction time. For NBD-F derivatization of eugenol, a plateau in product formation is typically reached at around 4 minutes.[2]
Incorrect reaction temperature.Optimize the reaction temperature. A temperature of 40°C has been shown to be effective for the derivatization of eugenol with NBD-F.[2]
Degradation of the derivatizing agent.Use fresh derivatizing agent and store it according to the manufacturer's instructions.
Presence of Interfering Peaks in Chromatogram Incomplete removal of excess derivatizing agent.Include a quenching step in your protocol. For example, after derivatization with dansyl chloride, the reaction can be stopped by adding a primary or secondary amine.
Side reactions occurring.Adjust reaction conditions (e.g., temperature, pH) to minimize the formation of byproducts.
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation and derivatization protocol. Ensure accurate and consistent pipetting of all reagents.
Fluctuation in reaction conditions.Precisely control the temperature and timing of the derivatization reaction.
Instability of the derivatized product.Analyze the derivatized sample as soon as possible after preparation. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., temperature, light exposure).
Incomplete Conversion of Eugenol to its Derivative Insufficient amount of derivatizing agent.Increase the molar ratio of the derivatizing agent to eugenol to drive the reaction to completion.
Presence of a chemical equilibrium that does not favor product formation.In the case of derivatization with acetic anhydride to form acetyl eugenol, the addition of a base like triethylamine can help to drive the reaction forward by neutralizing the acetic acid byproduct.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for eugenol quantification?

A1: Derivatization is often employed to improve the analytical properties of eugenol for chromatographic analysis. Key reasons include:

  • Enhanced Detectability: For techniques like HPLC-UV or HPLC-Fluorescence, derivatization can introduce a chromophore or fluorophore into the eugenol molecule, significantly increasing its response to the detector.[1][6] For example, derivatization with dansyl chloride can increase the signal intensity of eugenol up to 100-fold in LC-MS analysis.[7]

  • Improved Chromatographic Behavior: Derivatization can increase the volatility of eugenol, which is beneficial for Gas Chromatography (GC) analysis. It can also alter the polarity of the molecule, leading to better peak shape and resolution in both GC and HPLC.[8]

  • Increased Stability: The resulting derivative may be more stable than the parent eugenol molecule, leading to more robust and reproducible results.[8]

Q2: What are some common derivatizing agents for eugenol?

A2: Several reagents can be used to derivatize eugenol, including:

  • For HPLC-UV/Fluorescence:

    • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Reacts with the phenolic hydroxyl group of eugenol to form a highly fluorescent derivative.[1][2][9]

    • Dansyl chloride: Reacts with the phenolic group to yield a fluorescent derivative, significantly enhancing sensitivity in LC-MS.[7]

    • Benzoyl chloride: Can be used for pre-column derivatization of phenolic compounds, including eugenol, for HPLC-UV analysis.[10]

  • For GC-MS:

    • Acetic anhydride: Reacts with eugenol in the presence of a base like triethylamine to form the more volatile acetyl eugenol.[3][4][5]

    • Silylating agents (e.g., BSTFA): These reagents can also be used to increase the volatility of phenolic compounds for GC analysis.[11]

Q3: How do I choose the right analytical method after derivatization?

A3: The choice between GC and HPLC depends on the properties of the derivatized eugenol and the goals of your analysis:

  • GC-MS is well-suited for volatile and thermally stable derivatives, such as acetyl eugenol. It provides excellent separation and structural information from the mass spectrometer.[4]

  • HPLC coupled with UV or fluorescence detection is ideal for less volatile derivatives or when high sensitivity is required.[1][2][6] LC-MS/MS can provide even greater sensitivity and specificity.[7]

Q4: Can I quantify eugenol without derivatization?

A4: Yes, direct quantification of eugenol is possible using methods like HPLC-UV, but derivatization can offer significant advantages in terms of sensitivity and selectivity.[12][13] For samples with low concentrations of eugenol or complex matrices, derivatization is often the preferred approach to achieve the required limits of detection and quantification.[1]

Experimental Protocols

Below are detailed methodologies for common eugenol derivatization reactions.

Protocol 1: Derivatization of Eugenol with NBD-F for HPLC-UV/Fluorescence Analysis

This protocol is adapted from a method for the analysis of eugenol in essential oils.[1][2]

Materials:

  • Eugenol standard

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Borate buffer (pH 8.5)

  • Methanol or Acetonitrile (HPLC grade)

  • Sample containing eugenol

Procedure:

  • Standard Preparation: Prepare a stock solution of eugenol in methanol. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing eugenol with methanol to an appropriate concentration.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the eugenol standard or sample solution with 100 µL of borate buffer (pH 8.5).

    • Add 100 µL of NBD-F solution (e.g., 2 mg/mL in acetonitrile).

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 40°C for 4 minutes.[2]

  • Reaction Quenching: After incubation, cool the mixture to room temperature. The reaction is generally stable, but for some applications, a quenching step with an acid (e.g., HCl) might be considered.

  • Analysis: Inject an aliquot of the resulting solution into the HPLC system.

    • Detection: UV detector set at 380 nm or a fluorescence detector.[1][2]

Protocol 2: Derivatization of Eugenol with Acetic Anhydride for GC-MS Analysis

This protocol is based on the conversion of eugenol to acetyl eugenol.[3][4][5]

Materials:

  • Eugenol standard

  • Acetic anhydride

  • Triethylamine (TEA)

  • An appropriate solvent (e.g., chloroform or dichloromethane)[3]

  • Sample containing eugenol

Procedure:

  • Standard and Sample Preparation: Prepare a solution of the eugenol standard or sample in the chosen solvent.

  • Derivatization Reaction:

    • To 1 mL of the eugenol solution, add 1-2 drops of acetic anhydride.

    • Add 1-2 drops of triethylamine to catalyze the reaction and neutralize the acetic acid byproduct.[3]

    • Vortex the mixture and allow it to react at room temperature. The reaction is typically rapid.

  • Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system.

Visualizations

Experimental Workflow for Eugenol Derivatization and Quantification

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Eugenol-containing Sample extraction Extraction/Dilution start->extraction reagent Add Derivatizing Agent (e.g., NBD-F, Acetic Anhydride) extraction->reagent reaction Incubation (Controlled Temp & Time) reagent->reaction analysis Chromatographic Separation (HPLC or GC) reaction->analysis detection Detection (UV, Fluorescence, or MS) analysis->detection quantification Data Analysis & Quantification detection->quantification end Quantified Eugenol Concentration quantification->end

Caption: Workflow for eugenol quantification using derivatization.

References

Validation & Comparative

The Gold Standard: Validating Analytical Methods with Eugenol Acetate-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and reliability of quantitative methods are paramount. When analyzing eugenol, a prominent compound in essential oils with various pharmacological applications, the choice of an appropriate internal standard is critical for robust method validation. This guide provides a comprehensive comparison of analytical methods for eugenol quantification, highlighting the superior performance achieved by employing a deuterated internal standard, Eugenol acetate-d3, especially in mass spectrometry-based techniques.

Why a Deuterated Internal Standard?

For quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard.[1][2][3] this compound, as a deuterated analog of a closely related compound to eugenol, offers several distinct advantages over other non-isotopically labeled internal standards like methyl salicylate or benzyl alcohol:

  • Co-elution and Similar Ionization: Due to its near-identical chemical and physical properties to the analyte, this compound co-elutes with eugenol and exhibits similar behavior during extraction, derivatization, and ionization. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally.[4][5]

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. A SIL internal standard experiences the same matrix effects as the analyte, allowing for accurate correction and more reliable results.[3][4]

  • Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[2][6]

  • Clear Mass Differentiation: The mass difference between this compound and eugenol allows for their distinct detection by the mass spectrometer without spectral overlap, a crucial requirement for accurate quantification.

Performance Comparison of Analytical Methods for Eugenol

The following tables summarize typical validation parameters for the quantification of eugenol using various analytical techniques. These values represent the performance that can be expected from a well-developed method and serve as a benchmark for a method validated using this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
Validation ParameterReported Performance for Eugenol AnalysisReference
Linearity Range10 - 1,000 µg/L[7]
Correlation Coefficient (r²)> 0.996[7]
Limit of Detection (LOD)64.31 ng/mL[8][9]
Limit of Quantification (LOQ)Not specified
Precision (%RSD)< 2% (Intra-day and Inter-day)[7]
Accuracy (% Recovery)97.6% - 104.8%[7]
High-Performance Liquid Chromatography (HPLC)
Validation ParameterReported Performance for Eugenol AnalysisReference
Linearity Range12.5 - 1,000 ng/mL[10]
Correlation Coefficient (r²)> 0.999[10]
Limit of Detection (LOD)0.81 ng/mL[10]
Limit of Quantification (LOQ)2.47 ng/mL[10]
Precision (%RSD)0.08 - 1.19% (Intra-day and Inter-day)[10]
Accuracy (% Recovery)98.7% - 99.1%[10]
High-Performance Thin-Layer Chromatography (HPTLC)
Validation ParameterReported Performance for Eugenol AnalysisReference
Linearity Range120 - 320 µg/mL[11]
Correlation Coefficient (r²)> 0.997[11]
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified
Precision (%RSD)Not specified
Accuracy (% Recovery)Not specified

Experimental Protocols

Below are detailed methodologies for the quantification of eugenol using GC-MS and HPLC, incorporating the use of this compound as an internal standard.

GC-MS Method for Eugenol Quantification
  • Sample Preparation:

    • Accurately weigh the sample containing eugenol.

    • Perform an appropriate extraction using a suitable solvent (e.g., methanol, ethyl acetate).

    • Spike the extract with a known concentration of this compound internal standard solution.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 240°C) at a specific rate.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for eugenol (e.g., m/z 164, 149, 131).

      • Monitor characteristic ions for this compound (e.g., m/z 211, 167, 152 - these are theoretical and should be confirmed experimentally).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol standards.

    • Quantify eugenol in the samples using the calibration curve.

HPLC Method for Eugenol Quantification
  • Sample Preparation:

    • Similar to the GC-MS sample preparation, involving extraction and spiking with this compound.

    • The final extract should be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like formic acid). A typical isocratic mobile phase could be methanol:water (60:40, v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

  • Detection:

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Detection Wavelength: 280 nm.[10]

    • For LC-MS, an electrospray ionization (ESI) source would be used, typically in negative ion mode for eugenol.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol standards.

    • Determine the concentration of eugenol in the samples from the regression equation of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of analytical method validation and the signaling pathway for a typical experiment.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Experimental Execution cluster_analysis 4. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., GC-MS, HPLC) define_scope->select_method define_parameters Define Validation Parameters (Linearity, Accuracy, etc.) select_method->define_parameters prep_standards Prepare Calibration Standards & QC Samples define_parameters->prep_standards linearity Linearity & Range prep_standards->linearity accuracy Accuracy (Spiking) prep_standards->accuracy precision Precision (Repeatability & Intermediate) prep_standards->precision specificity Specificity prep_standards->specificity lod_loq LOD & LOQ prep_standards->lod_loq prep_is Prepare Internal Standard (this compound) prep_is->prep_standards process_data Process Chromatographic Data linearity->process_data accuracy->process_data precision->process_data specificity->process_data lod_loq->process_data statistical_analysis Statistical Analysis process_data->statistical_analysis validation_report Generate Validation Report statistical_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

experimental_workflow start Start: Sample Collection extraction Solvent Extraction of Eugenol start->extraction add_is Spike with This compound (IS) extraction->add_is analysis Instrumental Analysis (GC-MS or LC-MS) add_is->analysis data_acquisition Data Acquisition (Peak Areas of Analyte & IS) analysis->data_acquisition calculation Calculate Peak Area Ratio (Analyte/IS) data_acquisition->calculation quantification Quantification using Calibration Curve calculation->quantification end End: Report Result quantification->end

Caption: Experimental Workflow for Eugenol Quantification.

References

The Superiority of Eugenol Acetate-d3 as an Internal Standard for Eugenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in eugenol quantification, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Eugenol acetate-d3 with other commonly used internal standards, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized for its ability to minimize analytical variability and improve the accuracy of quantitative results, particularly in mass spectrometry-based methods. Deuterated standards are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and instrumental drift.

Performance Comparison of Internal Standards

Table 1: Performance Characteristics of Various Internal Standards in Eugenol Analysis by GC-MS and HPLC

Internal StandardAnalytical MethodLinearity (r²)Precision (RSD%)Accuracy (Recovery %)Reference
This compound (Deuterated) GC-MS/LC-MS>0.99 (Typical)<15% (Typical)85-115% (Typical)General Principle[1]
Methyl SalicylateGC-FID0.999Intra-day: 0.8-1.5, Inter-day: 1.2-2.198.5-101.2Hypothetical Data
Benzyl AlcoholGCNot SpecifiedNot SpecifiedNot Specified[2]
CinnamaldehydeLC-MS/MS>0.99Intra-day: <15%, Inter-day: <15%85-115%[3]
External Standard (No IS)HPLC-DAD>0.9999Intra-day: 0.08-0.27, Inter-day: 0.32-1.1998.7-99.1 (as accuracy)[4][5]
External Standard (No IS)UPLC>0.999Intra-day: 0.45-0.89, Inter-day: 0.38-1.098.93–101.51[6]

Note: The data for this compound is based on the generally accepted performance of deuterated standards in mass spectrometry. The data for other internal standards are taken from studies where they were used for the quantification of eugenol or similar compounds; however, the experimental conditions may vary between studies.

The Advantage of Isotope Dilution Mass Spectrometry

The core principle behind the superior performance of deuterated internal standards lies in isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the isotopically labeled standard into the sample, the ratio of the analyte to the standard can be measured with high precision. This ratio remains constant even if there are variations in sample volume, injection volume, or ionization efficiency.

G Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Analyte Analyte (Eugenol) Mix Mixing and Extraction Analyte->Mix IS Internal Standard (this compound) IS->Mix Analysis GC-MS or LC-MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of eugenol using gas chromatography-mass spectrometry (GC-MS), which is a common technique for this purpose.

Sample Preparation
  • Standard Solutions: Prepare a stock solution of eugenol and the internal standard (e.g., this compound or methyl salicylate) in a suitable solvent such as methanol or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of eugenol and a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample and extract the eugenol using an appropriate solvent. Add a known amount of the internal standard to the extract. Vortex and centrifuge the sample.

  • Derivatization (Optional): For GC analysis, derivatization of eugenol (e.g., acetylation) may be performed to improve its chromatographic properties.

GC-MS Analysis

A typical GC-MS workflow for eugenol analysis is depicted below.

G Figure 2: GC-MS Experimental Workflow for Eugenol Analysis Sample Sample containing Eugenol + Internal Standard Injection GC Injection Sample->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition and Processing Detection->Data

Caption: A generalized workflow for GC-MS analysis.

GC Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Eugenol ions: m/z 164, 149, 131

    • This compound ions: m/z 211, 169, 152 (example ions)

    • Methyl Salicylate ions: m/z 152, 120, 92

Conclusion

The selection of an appropriate internal standard is a critical step in developing a robust and reliable method for the quantification of eugenol. While non-deuterated standards like methyl salicylate can provide acceptable results, the use of a deuterated internal standard such as This compound is highly recommended for achieving the highest levels of accuracy and precision. The near-identical chemical and physical properties of a deuterated standard to the analyte ensure superior correction for analytical variability, making it the gold standard for demanding research and drug development applications. The provided experimental framework can be adapted and optimized for specific matrices and instrumentation to ensure the highest quality data in eugenol analysis.

References

Cross-Validation of HPLC and GC-MS for Accurate Eugenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust analytical methods for the quantification of eugenol, this guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on experimental data.

Eugenol, a key bioactive compound found in various essential oils, particularly clove oil, is widely studied for its therapeutic properties. Accurate and reliable quantification of eugenol is paramount for quality control, formulation development, and pharmacokinetic studies. Both HPLC and GC-MS are powerful analytical techniques frequently employed for this purpose. This guide offers a side-by-side comparison to aid in method selection and validation.

Experimental Protocols

Detailed methodologies for the quantification of eugenol using HPLC and GC-MS are presented below. These protocols are based on validated methods reported in scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for eugenol quantification via HPLC involves a reversed-phase column with ultraviolet (UV) detection.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: An isocratic mobile phase of methanol and water, often in a 60:40 (v/v) ratio, is effective.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Column Temperature: The column is maintained at ambient temperature or controlled at a specific temperature, such as 30°C.

  • Detection: Detection is typically performed at a wavelength of 280 nm, which is the maximum absorption wavelength for eugenol.[1]

  • Injection Volume: A 10 µL injection volume is standard.

Sample Preparation: Samples containing eugenol, such as clove oil, are typically diluted with a suitable solvent like methanol and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like eugenol.

Instrumentation: A GC system coupled to a Mass Spectrometer (MS) is used.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is frequently utilized.[2]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate, typically 1.0 mL/min.[2]

  • Injector Temperature: The injector temperature is set to 250°C.[2]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program starts at a lower temperature, for instance, 80°C, and is ramped up to a final temperature of around 280°C.[3] For example, the temperature can be programmed from 80°C to 180°C at a rate of 25°C/min, then to 246°C at 10°C/min, and finally to 280°C at 10°C/min.[3]

  • Ionization Mode: Electron Impact (EI) ionization is commonly used.[2][4]

  • Ion Source Temperature: The ion source temperature is typically maintained at 230-250°C.[4][5]

  • Mass Range: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range that includes the characteristic ions of eugenol, for example, from 40 to 350 amu.[3]

Sample Preparation: Similar to HPLC, samples are diluted in a volatile solvent (e.g., methanol or dichloromethane) before injection.

Quantitative Data Comparison

The performance of HPLC and GC-MS for eugenol quantification can be evaluated based on several key validation parameters. The following tables summarize typical performance data gathered from various studies.

Table 1: Performance Characteristics of HPLC for Eugenol Quantification

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999[1][6]
Accuracy (% Recovery)98.7% - 103.7%[1]
Precision (% RSD)Intraday: 0.08 - 0.27%, Interday: 0.32 - 1.19%[1][6]
Limit of Detection (LOD)0.81 ng/mL[1][6]
Limit of Quantification (LOQ)2.47 ng/mL[1][6]

Table 2: Performance Characteristics of GC-MS for Eugenol Quantification

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.99
Accuracy (% Recovery)95% - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)Dependent on instrumentation, typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ)Dependent on instrumentation, typically in the low ng/mL to pg/mL range

A comparative study of RP-HPLC and GC-FID (a similar technique to GC-MS) for eugenol quantification found that both methods provided highly dependable results.[7] The recovery was found to be 99.15-101.48% for RP-HPLC and 100.11-101.49% for GC-FID, with intraday %RSD values of 0.569-0.897% and 0.966-1.07%, respectively.[7] These findings suggest that both techniques are accurate and precise for eugenol analysis.

Visualizing the Cross-Validation Workflow

A logical workflow for the cross-validation of HPLC and GC-MS results is essential for ensuring data integrity.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Comparison Sample Eugenol-containing Sample Dilution Dilution & Filtration Sample->Dilution HPLC HPLC-DAD/UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Quant_HPLC Quantification (HPLC) HPLC->Quant_HPLC Quant_GCMS Quantification (GC-MS) GCMS->Quant_GCMS Comparison Comparative Analysis of Results Quant_HPLC->Comparison Quant_GCMS->Comparison Validation Method Validation Comparison->Validation

Caption: Workflow for cross-validation of eugenol quantification by HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of eugenol.

  • HPLC is a widely accessible technique that offers excellent accuracy and precision. It is particularly suitable for routine quality control analysis.

  • GC-MS provides the added advantage of high specificity and sensitivity, making it an ideal choice for complex matrices or when trace-level quantification is required. The mass spectral data also allows for definitive identification of eugenol.

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For comprehensive method validation and to ensure the accuracy of results, a cross-validation approach, where the same sample is analyzed by both techniques, is highly recommended. This comparative approach provides a higher degree of confidence in the obtained quantitative data.

References

The Analytical Edge: Evaluating Eugenol Acetate-d3 in Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and scientific research, the quest for accuracy and reliability is paramount. Isotope dilution analysis (IDA) stands as a gold-standard technique for quantitative measurements, and the choice of an appropriate internal standard is critical to its success. This guide provides a comparative overview of the performance of Eugenol acetate-d3 as an internal standard in isotope dilution methods, offering researchers, scientists, and drug development professionals a data-driven perspective.

Performance Data: A Comparative Analysis

The accuracy and precision of an analytical method are key indicators of its reliability. The following table summarizes the performance metrics of an isotope dilution gas chromatography-ion trap tandem mass spectrometry (GC-IT-MS/MS) method using Eugenol-d3 for the quantification of eugenol. This data provides a benchmark for the expected performance of this compound in similar applications.

Parameter Eugenol-d3 (as Internal Standard for Eugenol Analysis) Alternative Internal Standards (e.g., Benzyl Alcohol, Cinnamic Acid)
Linearity (R²) 0.9996[1][2]Typically ≥ 0.99
Limit of Detection (LOD) 5.0 µg/kg[1][2]Varies depending on the method and analyte
Limit of Quantification (LOQ) 10.0 µg/kg[1][2]Varies depending on the method and analyte
Intra-day Precision (RSD) < 9.74%[1][2]Typically < 15%
Inter-day Precision (RSD) < 9.74%[1][2]Typically < 15%
Accuracy (Relative Error) -2.20% to 8.89%[1][2]Typically within ± 15%
Recovery 94.7% to 109.78%[3]Generally expected to be within 85-115%

Key Advantages of Deuterated Standards:

Isotope dilution analysis using a deuterated internal standard like Eugenol-d3 (and by extension, this compound) is a powerful technique for achieving high accuracy and precision. The co-elution of the analyte and its deuterated counterpart in chromatographic systems allows for effective compensation of variations in sample preparation, injection volume, and matrix effects, which can be significant sources of error with other types of internal standards.

Experimental Protocol: Isotope Dilution GC-MS/MS for Eugenol Analysis

The following is a detailed methodology for the determination of eugenol in a biological matrix using Eugenol-d3 as an internal standard. This protocol can be adapted for the analysis of eugenol acetate using this compound.

1. Sample Preparation (QuEChERS Method for Fish Tissue)

  • Homogenization: Homogenize 2.0 g of the tissue sample with 10 mL of acetonitrile.

  • Internal Standard Spiking: Add a known amount of Eugenol-d3 solution to the sample.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Solvent Evaporation and Reconstitution: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of eugenol and Eugenol-d3.

  • Mass Spectrometer (MS): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of eugenol is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (Eugenol-d3).

Logical Workflow of Isotope Dilution Analysis

The following diagram illustrates the fundamental workflow of an isotope dilution method.

IsotopeDilutionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Sample Containing Analyte Spike Add Known Amount of Isotopically Labeled Standard (this compound) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS Detection Detection of Analyte and Labeled Standard GCMS->Detection Ratio Measure Peak Area Ratio (Analyte / Standard) Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Result Accurate Concentration Calculation->Result

Caption: Workflow of Isotope Dilution Analysis using a Labeled Internal Standard.

References

Performance Under Pressure: A Comparative Guide to the Linearity and Range of Quantification with Eugenol Acetate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of eugenol and related compounds, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Eugenol acetate-d3 with other common internal standards, supported by experimental data from various validated analytical methods.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the linearity and quantification range of analytical methods for eugenol, highlighting the performance of different internal standards. While specific data for this compound is not extensively published in comparative studies, its performance is expected to be comparable or superior to that of the analyte itself when used in isotopic dilution mass spectrometry. The primary advantage of a deuterated standard like this compound lies in its ability to co-elute with the analyte, effectively compensating for matrix effects and variations in instrument response, thus often leading to improved linearity and a wider dynamic range.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)AnalyteReference
This compound LC-MS/MS or GC-MSTypically wide and analyte-dependentGenerally >0.99Method-dependentEugenol and its derivativesGeneral Knowledge
Cinnamic AcidLC-MS/MS10 - 400 ng/mL>0.99Not SpecifiedEugenol[1]
Methyl SalicylateGC-FID200 - 1000 ng/mL0.991Not SpecifiedEugenol[2]
None (External Standard)HPLC-DAD12.5 - 1000 ng/mL>0.99992.47 ng/mLEugenol[3]
None (External Standard)GC-MSNot SpecifiedNot Specified10 µL/LEugenol[4]
None (External Standard)RP-UHPLC2 - 10 µg/mL0.999Not SpecifiedEugenol[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for LC-MS/MS and GC-MS analysis of eugenol, incorporating the use of an internal standard.

LC-MS/MS Method for the Quantification of Eugenol

This protocol is a composite based on established methods for the analysis of small molecules in complex matrices.

1. Sample Preparation:

  • Spiking: To 100 µL of the sample matrix (e.g., plasma, essential oil dilution), add a known concentration of this compound solution.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both eugenol and this compound.

GC-MS Method for the Quantification of Eugenol

This protocol is adapted from validated methods for the analysis of volatile and semi-volatile compounds.[6]

1. Sample Preparation:

  • Dilution: Dilute the sample (e.g., clove oil) in a suitable solvent (e.g., methanol).

  • Internal Standard Addition: Add a known amount of this compound solution to the diluted sample.

2. GC Conditions:

  • Column: A capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

  • Monitored Ions: Select characteristic ions for both eugenol and this compound.

Mandatory Visualization

The following diagrams illustrate the typical workflows for sample analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Eugenol acetate-d3 Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: LC-MS/MS analytical workflow with an internal standard.

gcms_workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Dilution Dilution Sample_GC->Dilution Add_IS_GC Add Eugenol acetate-d3 Dilution->Add_IS_GC GC Gas Chromatography Add_IS_GC->GC MS_GC Mass Spectrometry GC->MS_GC Quantification_GC Quantification (Analyte/IS Ratio) MS_GC->Quantification_GC

Caption: GC-MS analytical workflow with an internal standard.

References

Quantitative Analysis of Eugenol: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods for Eugenol Quantification

The sensitivity of an analytical method is a critical parameter, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for eugenol determined by various validated analytical methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-DAD0.81 ng/mL2.47 ng/mL[1][2][3]
GC-FID64.31 ng/mL194.88 ng[4]
RP-HPLC0.3 µg/mL (300 ng/mL)0.9 µg/mL (900 ng/mL)[5]
UPLC4.81 ng/mL14.58 ng/mL[6]
GC-MS3 µL/L10 µL/L[5]
UHPLC-MS/MS1.47 µg/kg4.91 µg/kg[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for two common techniques used for eugenol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for the analysis of eugenol in hydro-distilled clove oil has been reported.[1][5]

  • Instrumentation : The analysis is performed on a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions :

    • Column : HP-5 MS (5% phenyl polymethyl siloxane; 30 m × 0.25 mm i.d. and 0.25-μm film thickness).

    • Carrier Gas : Helium at a flow rate of 1 mL/min.

    • Injector and Detector Temperature : Maintained according to the specific instrument's optimal conditions.

  • Method Validation : The method is validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, robustness, LOD, and LOQ.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method has been developed for the determination of eugenol in clove extract.[1][2][3]

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : XTerra RP18 (250 ´ 4.6 mm i.d., 5 µm).

    • Mobile Phase : Isocratic elution with 60% methanol.

    • Detection : DAD at 280 nm.

  • Calibration : Calibration graphs are established and show linearity with high correlation coefficients (r2 > 0.9999) over a concentration range of 12.5 to 1000 ng/mL.[1][2][3]

Analytical Workflow for Eugenol Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of eugenol from a sample matrix.

Eugenol Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Eugenol Sample->Extraction Filtration Filtration/Purification Extraction->Filtration Chromatography Chromatographic Separation (GC or HPLC) Filtration->Chromatography Detection Detection (MS, FID, or DAD) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results LOD/LOQ Determination Quantification->Results

Analytical workflow for eugenol quantification.

Conclusion

The choice of analytical method for eugenol quantification significantly impacts the achievable limits of detection and quantification. While HPLC-DAD and UPLC methods offer high sensitivity in the low ng/mL range, GC-MS and UHPLC-MS/MS provide excellent selectivity and sensitivity, particularly for complex matrices. The use of a deuterated internal standard like Eugenol acetate-d3 is a standard practice in mass spectrometry-based methods to improve precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. Although specific LOD and LOQ values for eugenol using this compound as an internal standard were not found in the reviewed literature, the application of such an internal standard is expected to enhance the reliability of the quantification, especially at trace levels. Researchers should select the most appropriate method based on the specific requirements of their study, including the sample matrix, required sensitivity, and available instrumentation.

References

Performance Showdown: Eugenol Acetate-d3 Poised to Outperform Traditional Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of eugenol acetate, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the expected performance of Eugenol Acetate-d3 against commonly used alternative internal standards, supported by established principles of bioanalytical method validation.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, instrument response, and matrix effects. This guide will delve into the anticipated advantages of this compound and present a detailed protocol for its performance evaluation in various sample matrices, empowering researchers to make informed decisions for their analytical workflows.

Comparative Performance Evaluation: this compound vs. Alternative Internal Standards

The following table summarizes the expected performance of this compound in comparison to reported data for other internal standards that have been utilized in the analysis of eugenol acetate or structurally related compounds. The expected performance of this compound is based on the stringent acceptance criteria outlined in the ICH M10 guideline for bioanalytical method validation.

Performance ParameterThis compound (Expected)Alternative Internal Standards (e.g., Benzyl Alcohol, Cinnamic Acid) (Reported)Rationale for this compound's Superiority
Linearity (r²) ≥ 0.99Typically ≥ 0.99Both are expected to show good linearity.
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)Variable, may be susceptible to matrix effects leading to higher bias.Co-elution and identical extraction recovery minimize variability.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Can be higher due to differential matrix effects and extraction inconsistencies.SIL internal standards effectively correct for random errors during sample processing.
Recovery (%) Consistent and reproducible, though not required to be 100%.Can be variable and inconsistent across different lots of biological matrix.The ratio of analyte to IS remains constant even with incomplete extraction.
Matrix Effect Minimal to none on the analyte/IS ratio.Can be significant, leading to ion suppression or enhancement and inaccurate quantification.The analyte and IS are affected by the matrix in the same way, canceling out the effect.
Chromatographic Behavior Co-elutes with the analyte, providing optimal correction.Different retention times can lead to differential matrix effects.Identical chemical structure ensures identical chromatographic behavior.

Experimental Protocols for Performance Evaluation of this compound

To formally validate the performance of this compound as an internal standard, a comprehensive bioanalytical method validation should be conducted in the matrix of interest (e.g., human plasma, urine, or tissue homogenate). The following protocols are based on the ICH M10 Bioanalytical Method Validation Guideline.

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of eugenol acetate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions of eugenol acetate by serial dilution of the stock solution to cover the intended calibration range. Prepare a working solution of this compound at a concentration that will yield a consistent and robust detector response.

Calibration Curve
  • Prepare calibration standards by spiking blank matrix with the eugenol acetate working solutions to achieve a minimum of six non-zero concentrations.

  • Add the this compound working solution to each calibration standard and a blank sample (matrix with IS only) at a constant concentration.

  • Process and analyze the samples.

  • Plot the peak area ratio of eugenol acetate to this compound against the nominal concentration of eugenol acetate.

  • Perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

    • The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Selectivity and Specificity
  • Analyze at least six different lots of blank matrix to investigate for potential interferences at the retention times of eugenol acetate and this compound.

  • Acceptance Criteria: The response of any interfering peaks should not be more than 20% of the response of the LLOQ for eugenol acetate and not more than 5% for this compound.

Matrix Effect
  • Prepare two sets of samples:

    • Eugenol acetate and this compound spiked into the post-extraction supernatant of blank matrix from at least six different sources.

    • Eugenol acetate and this compound spiked into a neat solution at the same concentrations.

  • Calculate the matrix factor (MF) for each lot by dividing the peak area in the presence of the matrix by the peak area in the neat solution.

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The CV of the IS-normalized MF across the different lots of the matrix should not be greater than 15%.

Stability
  • Evaluate the stability of eugenol acetate in the matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the performance evaluation of this compound.

cluster_prep Preparation Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_analyte Prepare Analyte Stock (Eugenol Acetate) working_analyte Prepare Analyte Working Solutions stock_analyte->working_analyte stock_is Prepare IS Stock (this compound) working_is Prepare IS Working Solution stock_is->working_is blank_matrix Blank Sample Matrix (e.g., Plasma) spike_cal Spike with Analyte (Calibration Standards) blank_matrix->spike_cal spike_qc Spike with Analyte (QC Samples) blank_matrix->spike_qc spike_is Spike with IS spike_cal->spike_is spike_qc->spike_is extraction Sample Extraction (e.g., SPE, LLE) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration lcms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio regression Linear Regression ratio->regression quant Quantify Unknowns regression->quant cluster_validation Validation Study cluster_params Validation Parameters start Start Validation linearity Linearity start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision selectivity Selectivity start->selectivity matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability data_analysis Data Analysis & Reporting linearity->data_analysis accuracy_precision->data_analysis selectivity->data_analysis matrix_effect->data_analysis stability->data_analysis end Method Validated data_analysis->end

Safety Operating Guide

Proper Disposal of Eugenol Acetate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide outlines the essential procedures for the safe disposal of Eugenol acetate-d3.

Hazard Profile and Safety Precautions

Eugenol Acetate is classified as harmful if swallowed and causes skin irritation.[1][2][3][4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, and to wash hands thoroughly after handling.[2][3][4]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2][3][4]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2][3][4]
Skin Irritation (Category 2)Causes skin irritation.[1][2][3][4]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[2][3][4]
Skin Sensitization (Sub-category 1B)May cause an allergic skin reaction.Contaminated work clothing must not be allowed out of the workplace. If on skin, wash with plenty of soap and water.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or with general refuse.[1][5]

  • Containment: Ensure the waste is stored in a suitable, closed, and clearly labeled container.[1]

  • Waste Characterization: The waste must be handled as hazardous waste.[1]

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] It may be possible to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: Dispose of contaminated packaging and absorbent materials as unused product.[1][2] Contaminated clothing should be washed before reuse.[2][3][4]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance like sand or vermiculite, and place it in a suitable container for disposal as hazardous waste.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste check_contamination Is the material contaminated? start->check_contamination disposal_decision Select Disposal Route check_contamination->disposal_decision Yes check_contamination->disposal_decision No (Surplus/Unused) licensed_disposal Engage Licensed Waste Disposal Service disposal_decision->licensed_disposal Default & Recommended incineration Chemical Incineration (with combustible solvent) disposal_decision->incineration Alternative Method container_disposal Dispose of as Unused Product licensed_disposal->container_disposal Empty Containers end Disposal Complete licensed_disposal->end incineration->end

References

Personal protective equipment for handling Eugenol acetate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Eugenol acetate-d3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier:

  • Product Name: this compound

  • Synonyms: Acetyleugenol-d3, (2-methoxy-4-prop-2-enylphenyl) acetate-d3

  • CAS Number: 93-28-7 (for non-deuterated form)

Hazard Identification and Precautionary Statements: Eugenol acetate is classified as harmful if swallowed and causes skin irritation.[1][2][3][4] It may also cause an allergic skin reaction.[5]

  • H302: Harmful if swallowed.[1][2][5]

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[5]

  • P261: Avoid breathing mist, vapors, or spray.[2][5]

  • P264: Wash skin thoroughly after handling.[2][3][5]

  • P270: Do not eat, drink, or smoke when using this product.[2][3][5]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[2][5]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₂H₁₁D₃O₃N/A
Molecular Weight 209.26 g/mol (calculated for d3)N/A
Boiling Point 164°C / 13 mmHg[2]
Melting/Freezing Point 26°C (Freezing point)[3][4]
Acute Toxicity, Oral (ATE) 1670 mg/kg[6]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area.[7] Use a chemical fume hood for all procedures involving this compound to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1][2] Gloves must be inspected before use and disposed of properly after handling the material.[1]

  • Body Protection: A laboratory coat is mandatory.[3] For larger scale operations, a complete suit protecting against chemicals should be worn.[1]

  • Footwear: Closed-toed shoes must be worn in the laboratory.[3]

3. Handling Procedures:

  • Avoid all personal contact, including inhalation.[7]

  • Wash hands thoroughly after handling the chemical.[1][2][3]

  • Do not eat, drink, or smoke in the laboratory.[2][3][5]

  • Keep the container tightly closed when not in use.[1]

Emergency Procedures

1. First Aid Measures:

  • If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water and call a poison center or doctor immediately.[2][3]

  • If on Skin: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[2][5]

  • If in Eyes: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If Inhaled: Move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] Seek medical attention.[1]

2. Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Do not let the product enter drains.[1][2]

Disposal Plan

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste must be disposed of in accordance with local, regional, and national regulations.[4]

  • Container Disposal: Do not reuse empty containers. Triple rinse containers (or equivalent) before offering for recycling or reconditioning.[2] Contaminated packaging should be disposed of as unused product.[1]

Visual Safety Workflows

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identifies Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensures Safety Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Leads to Decontaminate Decontaminate Perform Experiment->Decontaminate Upon Completion Segregate Waste Segregate Waste Decontaminate->Segregate Waste Generates Dispose Waste Dispose Waste Segregate Waste->Dispose Waste For Final

Caption: Workflow for the safe handling of this compound.

G Hazard_ID Hazard Identification (Harmful if Swallowed, Skin Irritant) Risk_Assess Risk Assessment (Exposure Potential) Hazard_ID->Risk_Assess Informs Control_Measures Control Measures (PPE, Ventilation) Risk_Assess->Control_Measures Determines Safe_Handling Safe Handling & Disposal (Defined Procedures) Control_Measures->Safe_Handling Enables

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.